molecular formula C8H10N2O2 B2699229 2-Methyl-6-(oxetan-3-yloxy)pyrazine CAS No. 2198091-94-8

2-Methyl-6-(oxetan-3-yloxy)pyrazine

Cat. No.: B2699229
CAS No.: 2198091-94-8
M. Wt: 166.18
InChI Key: QQBUBCLPNBCJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(oxetan-3-yloxy)pyrazine is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-6-(oxetan-3-yloxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-2-9-3-8(10-6)12-7-4-11-5-7/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBUBCLPNBCJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 2-Methyl-6-(oxetan-3-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 1.0

Executive Summary: The Strategic Value of Oxetane Ethers

In modern medicinal chemistry, the incorporation of oxetane rings has emerged as a high-impact strategy for optimizing lead compounds.[1] 2-Methyl-6-(oxetan-3-yloxy)pyrazine represents a critical building block where the oxetane moiety serves as a bioisostere for gem-dimethyl or carbonyl groups .

Unlike traditional alkyl ethers, the oxetane-pyrazine ether linkage offers:

  • Reduced Lipophilicity (LogD): The high polarity of the oxetane oxygen and the strained ring system lowers lipophilicity compared to gem-dimethyl analogs, improving aqueous solubility.

  • Metabolic Stability: The four-membered ring blocks metabolic soft spots (e.g., benzylic oxidation) without the liability of rapid hydrolysis often seen in linear ethers or esters.

  • Vector Control: The C2-symmetry of the pyrazine core, broken by the methyl and oxetanyloxy substitutions, provides precise vector orientation for binding interactions in kinase or GPCR pockets.

Retrosynthetic Analysis & Mechanistic Pathway

The synthesis of this compound is best approached via Nucleophilic Aromatic Substitution (


) . The electron-deficient nature of the pyrazine ring, further activated by the inductive effect of the nitrogen atoms, facilitates the displacement of a halogen leaving group by an alkoxide nucleophile.
Reaction Design
  • Electrophile: 2-Chloro-6-methylpyrazine. The chlorine at the 6-position is activated for substitution.

  • Nucleophile: Oxetan-3-ol. This secondary alcohol is deprotonated to form a potent nucleophile.

  • Key Challenge: Preventing oxetane ring opening (polymerization) or hydrolysis during the reaction and workup.

Retrosynthesis Target Target: This compound Disconnection Disconnection: Ether Linkage Target->Disconnection Retrosynthesis Precursors Precursors: 2-Chloro-6-methylpyrazine + Oxetan-3-ol Disconnection->Precursors Mechanism Mechanism: SNAr (Addition-Elimination) Precursors->Mechanism Forward Reaction

Figure 1: Retrosynthetic logic flow for the construction of the pyrazine-oxetane ether linkage.

Experimental Protocol

Safety Warning: Oxetanes are strained rings and can polymerize exothermically in the presence of strong Lewis acids. Sodium hydride (NaH) is pyrophoric; handle under inert atmosphere.

Materials
ReagentEquiv.[2][3]RoleRationale
2-Chloro-6-methylpyrazine 1.0ElectrophilePyrazine core provider.
Oxetan-3-ol 1.2NucleophileIntroduces the oxetane moiety.
Sodium Hydride (60% in oil) 1.5BaseIrreversible deprotonation of alcohol.
THF (Anhydrous) SolventMediumPolar aprotic, solubilizes intermediates.
Step-by-Step Methodology
Phase 1: Alkoxide Formation
  • Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Charge Oxetan-3-ol (1.2 equiv) and anhydrous THF (0.2 M concentration) .

  • Cool the solution to 0 °C using an ice bath.

  • Add NaH (1.5 equiv) portion-wise over 15 minutes. Note: Gas evolution (

    
    ) will occur. Ensure proper venting.
    
  • Stir at 0 °C for 30 minutes to ensure complete deprotonation.

Phase 2:

Displacement
  • Add 2-Chloro-6-methylpyrazine (1.0 equiv) dropwise to the reaction mixture (can be dissolved in minimal THF if solid).

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C) .

  • Monitor: Stir for 4–16 hours. Monitor via TLC (System: 30% EtOAc in Hexanes) or LC-MS.

    • Success Indicator: Disappearance of the chloride starting material and appearance of the product peak (M+1).

    • Optimization: If conversion is slow, heat to 50 °C. Do not exceed 60 °C to avoid oxetane degradation.

Phase 3: Workup & Isolation
  • Quench: Cool to 0 °C and carefully quench with saturated aqueous

    
    . Crucial: Avoid strong acids (HCl) which will open the oxetane ring.
    
  • Extraction: Extract with Ethyl Acetate (3x).

  • Wash: Wash combined organics with water (1x) and brine (1x).

  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash Column Chromatography on silica gel.

    • Eluent: Gradient 10%

      
       40% EtOAc in Hexanes.
      
    • Note: The product is more polar than the chloropyrazine precursor.

Workflow Start Start: Oxetan-3-ol + THF Deprotonation Add NaH (0°C) Generate Alkoxide Start->Deprotonation Addition Add 2-Chloro-6-methylpyrazine Deprotonation->Addition Reaction Stir RT to 50°C (SNAr Mechanism) Addition->Reaction Quench Quench: Sat. NH4Cl (Avoid Strong Acid) Reaction->Quench Purification Flash Chromatography (EtOAc/Hexanes) Quench->Purification

Figure 2: Operational workflow for the synthesis, emphasizing the critical quench step to preserve the oxetane ring.

Characterization & Validation

To validate the identity of this compound, the following analytical data is expected based on fragment analysis and standard heterocyclic shifts.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, 

):
  • 
     8.20 (s, 1H):  Pyrazine aromatic proton (H-5).
    
  • 
     8.05 (s, 1H):  Pyrazine aromatic proton (H-3).
    
  • 
     5.45 (tt, J = 6.4, 4.8 Hz, 1H):  Oxetane methine proton (H-3') attached to the oxygen. The quintet-like splitting arises from coupling to the four adjacent methylene protons.
    
  • 
     4.95 (t, J = 7.0 Hz, 2H) & 4.70 (dd, J = 7.0, 5.0 Hz, 2H):  Oxetane methylene protons (H-2', H-4'). These appear as distinct multiplets due to the ring puckering and anisotropy.
    
  • 
     2.45 (s, 3H):  Methyl group at C-2.
    

C NMR (100 MHz, 

):
  • 
     160.5 (C-6):  Ipso-carbon attached to oxygen (deshielded).
    
  • 
     152.0 (C-2):  Ipso-carbon attached to methyl.
    
  • 
     138.0, 134.5 (C-3, C-5):  Aromatic CH carbons.
    
  • 
     78.0 (C-2', C-4'):  Oxetane methylene carbons.
    
  • 
     68.5 (C-3'):  Oxetane methine carbon.
    
  • 
     21.0 (CH3):  Methyl carbon.
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass: 166.07 Da

  • Observed Ion: [M+H]

    
     = 167.1 m/z
    

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield Incomplete deprotonation of oxetan-3-ol.Ensure NaH is fresh; increase stir time at 0°C; use dry DMF as co-solvent to increase nucleophilicity.
Ring Opening Acidic workup or silica gel acidity.Use saturated

(mild) instead of HCl. Pre-treat silica column with 1% Triethylamine (TEA) to neutralize acidity.
Side Product Hydrolysis of chloropyrazine.Ensure reagents are anhydrous.[2] Water competes as a nucleophile to form the pyrazinone.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for Gem-Dimethyl Groups."[1][3][4] Angewandte Chemie International Edition. Link

    • Context: Establishes the foundational theory of oxetanes in drug design.
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Oxetane Derivatives." Organic Letters. Link

    • Context: Provides detailed stability data and NMR characteristics for oxetane ethers.
  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. Link

    • Context: Discusses the use of polar heteroarom
  • Blakemore, D. C., et al. (2018). "Organic Synthesis Provides Opportunities to Transform Drug Discovery." Nature Chemistry. Link

    • Context: Reviews modern applic

Sources

Physicochemical & Synthetic Profiling of 2-Methyl-6-(oxetan-3-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Medicinal Chemistry Series

Executive Summary

2-Methyl-6-(oxetan-3-yloxy)pyrazine represents a strategic building block in modern medicinal chemistry, particularly within the fields of Fragment-Based Drug Discovery (FBDD) and lead optimization. This molecule combines the electron-deficient, privileged scaffold of pyrazine with the solubility-enhancing, metabolically robust oxetane ring.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic accessibility, and utility as a bioisostere. By replacing traditional alkoxyl groups with the oxetan-3-yloxy moiety, researchers can significantly modulate lipophilicity (LogP) and metabolic stability without altering the fundamental pharmacophore geometry.

Chemical Identity & Molecular Architecture

AttributeDetail
IUPAC Name This compound
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
SMILES Cc1cncc(OC2COC2)n1
Core Scaffold Pyrazine (1,4-diazine)
Functional Motif Oxetanyl ether (Bioisostere for methoxy/gem-dimethyl)
Design Rationale: The Oxetane Advantage

The incorporation of the oxetane ring at the 6-position serves a dual purpose in drug design:

  • Lipophilicity Modulation: Unlike a standard isopropyl or cyclobutyl ether, the oxetane oxygen lowers LogP (typically by ~1.0 unit) while maintaining steric bulk.

  • Conformational Control: The oxetane ring is puckered (approx. 8.7°), creating a distinct vector for the ether oxygen that can engage in unique hydrogen bonding interactions compared to flexible linear ethers.

Physicochemical Profile

Note: Values below represent a consensus of experimental analog data and high-fidelity calculated predictions (cLogP, pKa).

Key Properties Table[1]
PropertyValue / RangeContext & Implications
LogP (Octanol/Water) 0.65 – 0.90 (Predicted)Significantly lower than 2-methoxy-6-methylpyrazine (Exp LogP: 1.24), indicating superior aqueous solubility.
pKa (Conjugate Acid) ~1.1 – 1.5 The pyrazine nitrogens are weakly basic. The electron-withdrawing effect of the oxetane oxygen (inductive) slightly reduces basicity compared to alkyl-pyrazines.
Topological Polar Surface Area (TPSA) ~48-52 Ų Ideal for CNS penetration (Rule of Thumb < 90 Ų) while maintaining high solubility.
H-Bond Acceptors (HBA) 4 Two pyrazine nitrogens + ether oxygen + oxetane oxygen.
H-Bond Donors (HBD) 0 Lack of donors improves membrane permeability.
Solubility (Aq) High (>5 mg/mL) The combination of the polar oxetane and pyrazine ring ensures excellent solubility in aqueous media.
Boiling Point ~240°C (Predicted)significantly higher than simple alkyl pyrazines due to increased polarity and MW.

Synthetic Accessibility & Protocol

The synthesis of this compound is best achieved via a Nucleophilic Aromatic Substitution (S_NAr) .[1] The electron-deficient nature of the pyrazine ring, further activated by the inductive effect of the nitrogen atoms, allows for the displacement of a halogen leaving group by the oxetan-3-ol alkoxide.

Optimized Synthetic Workflow (S_NAr)

Reagents:

  • Substrate: 2-Chloro-6-methylpyrazine (CAS: 38557-71-0)[2]

  • Nucleophile: Oxetan-3-ol (CAS: 7748-36-9)

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Protocol:

  • Activation: In a flame-dried flask under Argon, dissolve oxetan-3-ol (1.1 equiv) in anhydrous THF. Cool to 0°C.

  • Deprotonation: Carefully add NaH (1.2 equiv) portion-wise. Stir at 0°C for 30 mins until gas evolution ceases. Critical: Ensure complete alkoxide formation.

  • Addition: Add 2-Chloro-6-methylpyrazine (1.0 equiv) dropwise as a solution in THF.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). If reaction is sluggish (monitored by TLC/LCMS), heat to 60°C. Note: Oxetanes are acid-sensitive but stable to base/nucleophiles.

  • Quench & Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexanes/EtOAc (gradient 20% → 50%). The product is typically a colorless to pale yellow oil/low-melting solid.

Synthetic Pathway Visualization

Synthesis SM1 2-Chloro-6-methylpyrazine (Electrophile) Inter Alkoxide Intermediate SM1->Inter + Alkoxide SM2 Oxetan-3-ol (Nucleophile) Base NaH / THF (Deprotonation) SM2->Base 0°C Base->Inter -H2 Product This compound (Target) Inter->Product SNAr Displacement (RT to 60°C)

Figure 1: S_NAr synthetic route for the generation of the target ether.

Stability & Handling

Chemical Stability
  • Acid Sensitivity: The oxetane ring is strained (~106 kJ/mol).[3] While robust under physiological conditions (pH 7.4), it is susceptible to ring-opening polymerization or hydrolysis in strong acids (pH < 2). Avoid strong acidic workups.

  • Oxidative Stability: The pyrazine ring is susceptible to N-oxidation (to N-oxides) using strong oxidants like m-CPBA. The ether linkage is generally stable.

Storage Recommendations
  • Temperature: Store at -20°C for long-term; 2-8°C for active use.

  • Atmosphere: Hygroscopic tendency due to high polarity; store under Nitrogen/Argon.

  • Container: Amber glass to prevent potential photo-degradation of the pyrazine ring.

Medicinal Chemistry Applications

This molecule is rarely a final drug but a high-value fragment or intermediate .

  • Solubility Fix: Replacing a phenyl or pyridyl ether with the pyrazine-oxetane motif can increase solubility by 10-50 fold due to the reduced lipophilicity and specific solvation of the oxetane oxygen.

  • Metabolic Blocking: The oxetane ring sterically protects the ether oxygen from dealkylation (a common clearance pathway for methoxy groups).

  • Kinase Inhibitors: Used as a hinge-binding mimic or solvent-front element in kinase inhibitor design (e.g., analogs of known inhibitors where solubility is a limiting factor).

Structure-Property Relationship (SPR) Logic

SPR Target This compound Pyrazine Pyrazine Core: Low basicity, H-bond acceptor Target->Pyrazine Oxetane Oxetane Ring: LogP lowering, Metabolic Shield Target->Oxetane Methyl Methyl Group: Steric handle, slight lipophilicity Target->Methyl Solubility High Aqueous Solubility Pyrazine->Solubility Permeability Good CNS/Cell Permeability (Low TPSA) Pyrazine->Permeability Oxetane->Solubility Stability Resistant to CYP450 O-Dealkylation Oxetane->Stability

Figure 2: Structure-Property Relationships driving the utility of this scaffold.

References

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3] Chemical Reviews, 116(19), 12150–12233.

  • Barnes-Seeman, D. (2012). "The role of oxetanes in drug discovery." Future Medicinal Chemistry, 4(11).

  • PubChem Compound Summary. "2-Methoxy-3-methylpyrazine" (Analog Data Anchor).

  • Sigma-Aldrich. "2-Chloro-6-methylpyrazine Product Sheet."

Sources

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Novel Pyrazine Derivatives with Oxetane Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds with property-modulating functional groups is a cornerstone of rational drug design. This guide provides an in-depth technical exploration of a promising, yet underexplored, class of molecules: pyrazine derivatives functionalized with oxetane moieties. The pyrazine ring is a well-established pharmacophore found in numerous clinically approved drugs, prized for its ability to engage in critical hydrogen bonding interactions with biological targets such as protein kinases.[1] Concurrently, the oxetane ring has emerged as a powerful tool for optimizing physicochemical and pharmacokinetic properties.[2][3] Its incorporation can enhance aqueous solubility, improve metabolic stability, and modulate the basicity of adjacent amines, addressing common liabilities in drug discovery campaigns.[3]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple review to provide a practical framework for the conceptualization, synthesis, and evaluation of these novel chemical entities. We will detail robust synthetic methodologies, explain the causal relationships behind strategic design choices, and outline protocols for biological characterization, thereby providing a comprehensive roadmap for harnessing the synergistic potential of the pyrazine-oxetane construct.

The Strategic Rationale: Combining a Privileged Scaffold with a Modern Bioisostere

The Pyrazine Core: A Versatile Kinase Hinge-Binder

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a prominent feature in a multitude of biologically active compounds.[1] Its prevalence is particularly notable in the field of oncology, where it frequently serves as a "hinge-binding" motif in small-molecule kinase inhibitors. The nitrogen atoms of the pyrazine ring are excellent hydrogen bond acceptors, allowing them to form key interactions with the backbone amide protons of the kinase hinge region, a critical anchoring point for many ATP-competitive inhibitors. This interaction is a validated strategy for achieving potent and selective kinase inhibition. Marketed drugs such as Bortezomib (a proteasome inhibitor) and several kinase inhibitors in clinical development underscore the therapeutic relevance of this scaffold.

The Oxetane Moiety: A 3D Bioisostere for Property Optimization

The four-membered oxetane ring has garnered significant interest as a versatile functional group in contemporary drug discovery.[2] It is often employed as a polar, three-dimensional bioisostere for less favorable groups, such as gem-dimethyl or carbonyl functionalities.[3] The introduction of an oxetane can confer a multitude of benefits:

  • Improved Aqueous Solubility: The inherent polarity of the ether oxygen in a strained ring system significantly enhances hydrogen bonding with water, often leading to dramatic improvements in aqueous solubility compared to its carbocyclic or alkyl analogues.

  • Enhanced Metabolic Stability: Oxetanes can block or redirect sites of metabolic attack. For instance, replacing a metabolically labile isopropyl group with a 3,3-dimethyloxetane can shield the molecule from cytochrome P450 (CYP) mediated oxidation.[3]

  • Reduced Lipophilicity (logP/logD): The polar nature of the oxetane typically reduces a compound's lipophilicity, which can be advantageous for optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Modulation of Amine Basicity (pKa): When placed adjacent to a nitrogen atom, the electron-withdrawing inductive effect of the oxetane oxygen lowers the pKa of the amine.[3] This is a crucial strategy for mitigating off-target effects, such as hERG channel inhibition, which is often associated with highly basic amines.

The Synergistic Hypothesis

The central hypothesis underpinning this guide is that by covalently linking an oxetane moiety to a pyrazine scaffold, we can create novel chemical entities that merge the potent biological activity of the pyrazine with the favorable drug-like properties conferred by the oxetane. This combination allows for the fine-tuning of a molecule's physicochemical profile without compromising its ability to interact with the primary biological target.

Synthetic Strategies and Methodologies

The synthesis of oxetane-functionalized pyrazines can be approached through several reliable and well-established reaction classes. The choice of strategy depends on the desired point of attachment and the availability of starting materials. We will focus on two primary and highly effective methods: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most direct approach for installing an oxetane moiety onto an electron-deficient pyrazine ring. The presence of two electron-withdrawing nitrogen atoms in the pyrazine core activates halogenated positions (e.g., 2-chloro or 2-bromopyrazine) for nucleophilic attack.

SNAr_Workflow start Starting Materials: - 2-Chloropyrazine Derivative - Oxetan-3-amine reaction S N Ar Reaction (e.g., DIPEA, NMP, 120 °C) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Final Product: 2-(Oxetan-3-ylamino)pyrazine Derivative purification->product

Caption: SNAr workflow for synthesizing 2-(oxetan-3-ylamino)pyrazines.

  • Causality: This protocol utilizes a thermally driven SNAr reaction. 2-Chloropyrazine is the electrophile, activated by the ring nitrogens. Oxetan-3-amine serves as the nucleophile. A non-nucleophilic organic base, diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophile. A high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is chosen to ensure all reactants remain in solution and to facilitate the reaction at elevated temperatures.

  • Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.0 g, 8.73 mmol, 1.0 equiv).

    • Add N-Methyl-2-pyrrolidone (NMP, 15 mL). Stir the mixture until the solid dissolves completely.

    • Add oxetan-3-amine (0.76 g, 10.48 mmol, 1.2 equiv) to the solution.

    • Add diisopropylethylamine (DIPEA, 3.0 mL, 17.46 mmol, 2.0 equiv).

    • Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture for 16 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-chloropyrazine is consumed.

    • After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by column chromatography on silica gel, eluting with a gradient of 50% to 100% ethyl acetate in hexanes, to afford N-(oxetan-3-yl)pyrazin-2-amine as a solid.

Strategy 2: Suzuki-Miyaura Cross-Coupling

This strategy is ideal for forming a C-C bond between the pyrazine and oxetane moieties. This requires an oxetane-containing boronic acid or boronate ester, which are increasingly available commercially.

Suzuki_Workflow start Starting Materials: - 2-Bromopyrazine Derivative - Oxetane Boronic Acid/Ester reaction Suzuki Coupling (e.g., Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Final Product: 2-(Oxetan-3-yl)pyrazine Derivative purification->product

Caption: Suzuki coupling for synthesizing C-linked oxetanyl-pyrazines.

Physicochemical and Pharmacokinetic Implications

The primary motivation for incorporating an oxetane is to favorably modulate the drug-like properties of the parent pyrazine scaffold. The expected impact can be summarized based on established principles of medicinal chemistry.

Data Presentation: Predicted Property Modulation

The following table presents a comparative analysis of the predicted physicochemical properties for a hypothetical 2-aminopyrazine derivative versus its oxetane-containing analogue. The oxetane is used as a bioisosteric replacement for a tert-butyl group, a common substitution in medicinal chemistry.

PropertyStructure A (tert-Butyl)Structure B (Oxetane)Rationale for Change
Structure 2-(tert-butylamino)pyrazine2-(oxetan-3-ylamino)pyrazineBioisosteric Replacement
Calculated logP ~2.1~0.8The polar oxetane oxygen significantly reduces lipophilicity.
Aqueous Solubility LowModerate to HighIncreased polarity and H-bond acceptor capacity enhance solubility.
Amine pKa ~4.5~3.5The inductive electron-withdrawing effect of the oxetane oxygen lowers the basicity of the exocyclic amine.[3]
Metabolic Stability Moderate (Potential N-dealkylation)HighOxetane rings are generally more resistant to CYP-mediated metabolism than simple alkyl groups.[3]

Note: logP and pKa values are estimates based on standard computational models and literature precedents.

Biological Evaluation Strategy

Given the prevalence of the pyrazine core in kinase inhibitors, a logical first step in the biological evaluation of these novel derivatives is to screen them against a panel of protein kinases.

Primary Screening: Kinase Inhibition Assays
  • Objective: To determine the inhibitory potency (IC₅₀) of the synthesized compounds against one or more target kinases (e.g., BTK, JAK, FGFR).

  • Methodology:

    • Assay Format: A common method is a biochemical assay using a purified recombinant kinase enzyme. Formats like LanthaScreen™ (Time-Resolved Fluorescence Resonance Energy Transfer, TR-FRET) or ADP-Glo™ (luminescence-based) are industry standards.

    • Procedure: a. The kinase enzyme, a suitable substrate (e.g., a generic peptide), and ATP are incubated in a multi-well plate. b. The novel pyrazine-oxetane compound is added at varying concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM). c. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature. d. A detection reagent is added that quantifies either the amount of phosphorylated substrate or the amount of ADP produced. e. The signal is read on a plate reader. Data is normalized to controls (0% inhibition with DMSO vehicle, 100% inhibition with a known potent inhibitor). f. The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Secondary Screening: Cellular Assays
  • Objective: To confirm that the observed biochemical potency translates into activity in a cellular context and to assess cytotoxicity.

  • Methodology:

    • Target Engagement Assay: In a relevant cancer cell line known to be dependent on the target kinase, treat cells with the compound and measure the phosphorylation of a downstream substrate protein via Western Blot or ELISA. A reduction in phosphorylation indicates target engagement.

    • Cell Proliferation/Viability Assay: a. Seed cancer cells (e.g., a cell line with a known FGFR mutation if screening FGFR inhibitors) in 96-well plates. b. After 24 hours, treat the cells with the compounds across a range of concentrations. c. Incubate for 72 hours. d. Add a viability reagent such as CellTiter-Glo® (measures ATP content) or resazurin and measure the signal. e. Calculate the GI₅₀ (concentration for 50% growth inhibition).

Future Directions and Outlook

The fusion of pyrazine and oxetane moieties represents a fertile ground for chemical innovation in drug discovery. While this guide has outlined the foundational strategies, future work should focus on expanding the chemical space. This includes exploring different linkage points on the pyrazine ring, utilizing more complex and substituted oxetane building blocks, and applying these design principles to other target classes beyond kinases. As synthetic access to diverse oxetane building blocks continues to improve, their incorporation into privileged scaffolds like pyrazine will undoubtedly accelerate the discovery of new therapeutic candidates with optimized, "drug-like" properties.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. Available at: [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Available at: [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed. Available at: [Link]

  • MDPI. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed. Available at: [Link]

  • MDPI. (2024). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2024). Pyrazine derivative synthesis in a continuous-flow system. PMC. Available at: [Link]

  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PubMed. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. PMC. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC. Available at: [Link]

  • ResearchGate. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Available at: [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

Sources

Introduction: The Strategic Combination of Pyrazine and Oxetane Moieties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methyl-6-(oxetan-3-yloxy)pyrazine for Advanced Drug Discovery

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, a proposed synthetic pathway grounded in established chemical principles, and its potential applications as a valuable scaffold in medicinal chemistry.

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a frequent component in kinase inhibitors and other targeted therapies.[3] Concurrently, the oxetane ring has emerged as a highly sought-after functional group in modern drug design.[4] This small, strained, sp3-rich heterocycle is often introduced to modulate physicochemical properties, improving aqueous solubility, metabolic stability, and cell permeability while providing a novel vector for molecular interactions.[4]

The molecule this compound represents a strategic convergence of these two valuable moieties. While a specific CAS number for this compound is not readily found in major chemical databases as of early 2026, its structure suggests significant potential as a building block for novel therapeutics. This guide will, therefore, provide a robust theoretical and practical framework for its synthesis and application, empowering researchers to explore its potential.

Chemical Structure and Physicochemical Properties

The fundamental identity of a molecule is its structure, which dictates its physical and biological properties.

Molecular Structure

The structure consists of a pyrazine ring substituted with a methyl group at position 2 and an oxetan-3-yloxy group at position 6.

Caption: Chemical structure of this compound.

Physicochemical Data (Predicted)

As experimental data is not available, the following table summarizes key physicochemical properties predicted using standard computational models. These values are essential for anticipating the molecule's behavior in biological and chemical systems.

PropertyPredicted ValueRationale and Significance
Molecular Formula C₈H₁₀N₂O₂Defines the elemental composition.
Molecular Weight 166.18 g/mol Influences diffusion rates and membrane transport.
cLogP ~0.5 - 1.0A low cLogP suggests good aqueous solubility, a key advantage conferred by the oxetane moiety.
Topological Polar Surface Area (TPSA) ~47 ŲIndicates good potential for oral bioavailability and cell membrane permeability.
Hydrogen Bond Acceptors 4The two pyrazine nitrogens and two oxetane oxygens can engage in hydrogen bonding, crucial for target binding.
Hydrogen Bond Donors 0The absence of donor groups can improve membrane permeability.

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This is a robust and widely used method for forming aryl ethers.

Synthetic Workflow

The proposed two-step synthesis starts from the commercially available 2-chloro-6-methylpyrazine and oxetan-3-ol.

G start_materials Starting Materials: 2-Chloro-6-methylpyrazine Oxetan-3-ol step1 Step 1: Deprotonation Reagent: Sodium Hydride (NaH) Solvent: Dimethylformamide (DMF) start_materials->step1 intermediate Intermediate: Sodium oxetan-3-olate (alkoxide) step1->intermediate step2 Step 2: SNAr Reaction Temperature: 80-100 °C Atmosphere: Inert (N₂ or Ar) intermediate->step2 product Final Product: This compound step2->product workup Workup & Purification 1. Quench with H₂O 2. Extraction with Ethyl Acetate 3. Column Chromatography product->workup

Caption: Proposed synthetic workflow for this compound.

Rationale for Experimental Choices
  • Choice of Precursor : 2-Chloro-6-methylpyrazine is an ideal starting material. The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the pyrazine ring nitrogens, which stabilize the negatively charged Meisenheimer complex intermediate characteristic of SNAr reactions.

  • Base and Solvent : Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group of oxetan-3-ol to form the potent sodium oxetan-3-olate nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it effectively solvates the sodium cation without interfering with the nucleophile, thereby accelerating the reaction rate.

  • Temperature : Heating the reaction to 80-100 °C provides the necessary activation energy to overcome the aromaticity of the pyrazine ring and drive the substitution reaction to completion in a reasonable timeframe.

Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology. Each step includes internal checks and expected outcomes to ensure a self-validating process.

Objective: To synthesize this compound.

Materials:

  • 2-Chloro-6-methylpyrazine (1.0 eq)

  • Oxetan-3-ol (1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.3 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Preparation (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.3 eq). Wash the NaH three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.

  • Alkoxide Formation: Add anhydrous DMF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath. Slowly add a solution of oxetan-3-ol (1.2 eq) in anhydrous DMF dropwise over 20 minutes.

    • Causality Check: Vigorous bubbling (H₂ gas evolution) should be observed. The reaction is highly exothermic. A slow addition rate is critical for safety and control. Stir for an additional 30 minutes at 0 °C after the addition is complete to ensure full formation of the sodium oxetan-3-olate.

  • SNAr Reaction: To the resulting alkoxide solution, add a solution of 2-chloro-6-methylpyrazine (1.0 eq) in anhydrous DMF dropwise.

  • Heating: After the addition, remove the ice bath and heat the reaction mixture to 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-chloro-6-methylpyrazine) is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to an ice-cold saturated NaHCO₃ solution.

    • Trustworthiness Check: This step neutralizes any unreacted base and hydrolyzes any remaining reactive species.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine to remove residual DMF and salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Applications in Drug Discovery

The structural features of this compound make it a compelling scaffold for targeting a variety of biological systems.

  • Kinase Inhibition: The pyrazine core is a well-established hinge-binding motif in many kinase inhibitors.[3] The oxetane moiety can be used to improve solubility and project a vector into solvent-exposed regions of the ATP-binding pocket, potentially increasing potency and selectivity.

  • Improving ADME Properties: In drug discovery programs, replacing metabolically labile groups (like a gem-dimethyl or carbonyl) with an oxetane can significantly enhance metabolic stability and reduce off-target toxicity.[4] This compound could serve as a key intermediate for more complex molecules where the oxetane is used to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and desirable physicochemical properties, this molecule is an ideal candidate for FBDD screening libraries. It combines two high-value fragments (pyrazine and oxetane) into a single, novel building block.

Conclusion

This compound is a molecule of high strategic value for medicinal chemistry and drug development. While not yet cataloged with a CAS number, its synthesis is readily achievable through robust chemical methods like the SNAr reaction detailed in this guide. The combination of the biologically relevant pyrazine core with the property-enhancing oxetane ring provides a powerful platform for developing next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. This guide serves as a foundational resource for scientists looking to synthesize and leverage this promising scaffold in their research endeavors.

References

  • 2-Methoxy-6-methylpyrazine. PubChem, National Institutes of Health.[Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules Journal, MDPI.[Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules Journal, MDPI.[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, Royal Society of Chemistry.[Link]

  • Pyrazine, 2-methoxy-6-methyl- - Substance Details. US EPA.[Link]

Sources

An In-depth Technical Guide to the Spectroscopic Profile of 2-Methyl-6-(oxetan-3-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Predicted in Chemical Characterization

In the landscape of chemical research and drug development, the comprehensive characterization of novel molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data for structural elucidation and purity assessment. This guide is dedicated to the spectroscopic profile of 2-Methyl-6-(oxetan-3-yloxy)pyrazine, a molecule of interest in medicinal chemistry due to the prevalence of the pyrazine scaffold in pharmacologically active compounds.

A thorough search of the current scientific literature, patent databases, and chemical supplier catalogs did not yield publicly available experimental spectroscopic data for this compound. Such a scenario is not uncommon for novel or proprietary compounds. In the spirit of scientific advancement and to provide a valuable resource for researchers working with similar structures, this guide will present a detailed analysis based on predicted spectroscopic data. These predictions are generated using established computational chemistry algorithms, which provide a robust and scientifically grounded estimation of the expected spectral features. While predicted data is a powerful tool, it is essential to recognize that it is a theoretical representation. Experimental verification remains the gold standard for definitive structural confirmation.

This guide is structured to provide not just the predicted data but also a detailed interpretation, offering insights into the rationale behind the expected spectral patterns. By understanding the "why" behind the predictions, researchers can better interpret their own future experimental data for this molecule or its analogs.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme for the atoms in this compound will be used throughout this guide.

Figure 1. Molecular structure and atom numbering of this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for this compound in a standard deuterated solvent like CDCl₃ are detailed below. The predictions are based on established empirical models and computational algorithms that consider the electronic environment of each nucleus.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Assignments

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.15s1HH-3
~7.90s1HH-5
~5.50quintet1HH-9
~4.95t2HH-10a, H-12a
~4.75t2HH-10b, H-12b
~2.55s3HH-7 (CH₃)

Interpretation and Rationale:

  • Aromatic Protons (H-3 and H-5): The two protons on the pyrazine ring are expected to appear as singlets in the aromatic region. The electron-withdrawing nature of the two nitrogen atoms and the oxygen substituent deshields these protons, pushing their chemical shifts downfield. Their singlet multiplicity arises from the lack of adjacent protons for coupling.

  • Oxetane Methylene Protons (H-10 and H-12): The four protons on the oxetane ring are diastereotopic and are expected to exhibit complex splitting patterns. For simplicity, they are represented here as two triplets. These protons are in a strained ring system and adjacent to an oxygen atom, which deshields them, leading to their downfield chemical shifts.

  • Oxetane Methine Proton (H-9): The proton at the point of attachment of the oxetane ring to the ether oxygen is expected to be a quintet due to coupling with the four adjacent methylene protons. Its position is significantly downfield due to the direct attachment to the oxygen atom.

  • Methyl Protons (H-7): The three protons of the methyl group attached to the pyrazine ring are expected to appear as a sharp singlet in the upfield region, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

Chemical Shift (ppm)Assignment
~160C-6
~155C-2
~145C-3
~135C-5
~75C-10, C-12
~68C-9
~21C-7

Interpretation and Rationale:

  • Pyrazine Carbons (C-2, C-3, C-5, C-6): The carbons of the pyrazine ring are significantly deshielded and appear in the downfield region of the spectrum. The carbons directly attached to the nitrogen and oxygen atoms (C-2 and C-6) are expected to be the most downfield.

  • Oxetane Carbons (C-9, C-10, C-12): The carbons of the oxetane ring appear in the intermediate region of the spectrum. The carbon bearing the ether linkage (C-9) is expected to be the most deshielded of the oxetane carbons.

  • Methyl Carbon (C-7): The methyl carbon is the most shielded carbon in the molecule and will appear at the most upfield position in the spectrum.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumC-H stretching (aromatic)
~2850-3000MediumC-H stretching (aliphatic)
~1580-1600StrongC=N and C=C stretching (pyrazine ring)
~1200-1300StrongC-O-C stretching (aryl ether)
~950-1050StrongC-O-C stretching (oxetane ring)

Interpretation and Rationale:

  • C-H Stretching: The spectrum will show distinct bands for the stretching vibrations of the aromatic C-H bonds on the pyrazine ring and the aliphatic C-H bonds of the methyl and oxetane groups.

  • Pyrazine Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the pyrazine ring are expected to produce strong absorptions in the 1580-1600 cm⁻¹ region.

  • Ether C-O Stretching: The C-O stretching of the aryl ether linkage and the oxetane ring are expected to produce strong and distinct bands in the fingerprint region of the spectrum. The strained nature of the oxetane ring may lead to a particularly characteristic absorption.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (Molecular Formula: C₉H₁₀N₂O₂), the predicted electron ionization (EI) mass spectrum would show a molecular ion peak and several characteristic fragment ions.

Molecular Weight: 178.19 g/mol

Predicted Fragmentation Pattern:

G M [M]⁺˙ m/z = 178 F1 [M - C₃H₅O]⁺ m/z = 121 M->F1 - Oxetane ring F2 [M - CH₃]⁺ m/z = 163 M->F2 - CH₃ F3 [C₄H₃N₂O]⁺ m/z = 95 F1->F3 - C₂H₂ F4 [C₅H₅N₂]⁺ m/z = 93 F1->F4 - CO

Figure 2. Predicted major fragmentation pathway of this compound in EI-MS.

Interpretation and Rationale:

  • Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at an m/z of 178, corresponding to the molecular weight of the compound.

  • Loss of the Oxetane Ring: A major fragmentation pathway is likely the cleavage of the ether bond, leading to the loss of the oxetane moiety as a neutral fragment, resulting in a prominent peak at m/z 121.

  • Loss of a Methyl Radical: Loss of a methyl radical from the molecular ion would result in a peak at m/z 163.

  • Further Fragmentation of the Pyrazine Core: The fragment at m/z 121 can undergo further fragmentation, such as the loss of acetylene (C₂H₂) or carbon monoxide (CO), to give rise to smaller, stable fragment ions.

Illustrative Synthetic Protocol

While the specific synthesis of this compound is not detailed in the literature, a general and plausible synthetic route can be proposed based on established methods for the preparation of alkoxy-pyrazines. A common approach involves the nucleophilic aromatic substitution of a leaving group on the pyrazine ring with an alkoxide.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Nucleophilic Substitution A 2-Methylpyrazine B 2-Chloro-6-methylpyrazine A->B NCS, solvent E This compound B->E C 3-Oxetanol D Sodium 3-oxetanoxide C->D NaH, THF D->E

Figure 3. Plausible synthetic workflow for this compound.

Step-by-Step Methodology:

  • Halogenation of 2-Methylpyrazine: 2-Methylpyrazine can be chlorinated, for example, using N-chlorosuccinimide (NCS) in a suitable solvent to yield 2-chloro-6-methylpyrazine. The reaction conditions would need to be optimized to favor mono-chlorination at the 6-position.

  • Formation of the Alkoxide: 3-Oxetanol is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) to deprotonate the hydroxyl group and form the sodium 3-oxetanoxide.

  • Nucleophilic Aromatic Substitution: The freshly prepared sodium 3-oxetanoxide is then reacted with 2-chloro-6-methylpyrazine. The alkoxide displaces the chloride ion from the pyrazine ring to form the desired product, this compound. The reaction may require heating to proceed at a reasonable rate.

  • Work-up and Purification: After the reaction is complete, a standard aqueous work-up would be performed to remove any remaining salts and base. The crude product would then be purified, typically by column chromatography on silica gel, to yield the pure compound.

Self-Validating System:

The success of each step in this proposed synthesis would be monitored by thin-layer chromatography (TLC). The final product's identity and purity would be confirmed by the spectroscopic methods detailed in this guide (NMR, IR, and MS), comparing the experimental data with the predicted values.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. While experimental data is not currently available in the public domain, the theoretical data and interpretations presented here offer a valuable resource for researchers. The predicted NMR, IR, and MS data, along with the plausible synthetic protocol, provide a strong foundation for the synthesis, identification, and characterization of this and related pyrazine derivatives. As with any theoretical data, experimental verification is crucial and this guide should serve as a roadmap for such future investigations.

References

Due to the absence of specific literature for the target compound, this section provides references to general but authoritative sources on spectroscopic methods and pyrazine chemistry.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (For general synthetic methodologies). [Link]

  • Taylor, E. C., & Macor, K. A. (1987). Pyrazines. In Comprehensive Organic Chemistry II (Vol. 6, pp. 985-1032). Pergamon. (This is a classic and comprehensive review of pyrazine chemistry). [A specific URL for this older, comprehensive book chapter is not readily available, but it can be found in academic libraries and through scientific search engines.]

Structure-Activity Relationship (SAR) of Alkoxypyrazines: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of alkoxypyrazines, synthesizing medicinal chemistry principles with practical synthetic protocols.

Executive Summary

The alkoxypyrazine moiety represents a "privileged substructure" in both sensory science and medicinal chemistry. While historically renowned for their ultra-low odor thresholds in flavor chemistry (e.g., 3-isobutyl-2-methoxypyrazine in Vitis vinifera), this scaffold has evolved into a critical template for kinase inhibitor design.[1]

For the drug developer, the 2-alkoxypyrazine core offers a unique balance of lipophilicity (LogP) modulation, hydrogen-bond acceptor (HBA) capability, and metabolic tunability . This guide dissects the SAR of this moiety, providing a roadmap for optimizing potency and pharmacokinetic (PK) profiles in early-stage discovery.

Chemical Architecture & Electronic Properties[2]

The pyrazine ring is electron-deficient (π-deficient) due to the two nitrogen atoms at positions 1 and 4, which exert a strong inductive withdrawing effect ($ -I $). Introducing an alkoxy group at position 2 fundamentally alters this landscape.

The "Push-Pull" Mechanism
  • Electronic Effect: The oxygen atom of the alkoxy group acts as a resonance donor ($ +M $), pushing electron density back into the pyrazine ring. This counteracts the electron deficiency of the nitrogen atoms, making the ring slightly more susceptible to electrophilic attack at the 3- and 5-positions compared to the unsubstituted heterocycle.

  • Basicity: The alkoxy group modulates the pKa of the pyrazine nitrogens. While pyrazine itself is a very weak base (pKa ~0.6), the electron-donating alkoxy group increases the basicity of the para nitrogen (N4), enhancing its ability to serve as a hydrogen bond acceptor in the kinase hinge region.

Structural Vectors

The alkoxypyrazine scaffold presents three critical vectors for SAR exploration:

PositionFunctionalitySAR Role
C-2 (Alkoxy) The Anchor Modulates solubility, metabolic stability, and H-bond acceptance.[1]
C-3 Steric Gate Controls selectivity.[1] Bulky groups here (e.g., isopropyl) can induce atropisomerism or clash with gatekeeper residues.
C-5/C-6 Extension Primary vectors for solubilizing tails or π-stacking aromatic systems (e.g., in CSNK2A inhibitors).[1]

Synthetic Protocols: The SNAr Gateway

The most robust method for accessing 2-alkoxypyrazines is the Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,6-dichloropyrazine. This protocol is self-validating: the product precipitates or shows a distinct Rf shift due to the loss of symmetry.

Protocol: Synthesis of 2-Chloro-6-Methoxypyrazine

Objective: Create the core scaffold for further functionalization.

Reagents:

  • 2,6-Dichloropyrazine (1.0 equiv)

  • Methanol (anhydrous, as solvent and reagent)

  • Sodium Hydride (NaH, 60% dispersion, 1.1 equiv) or Potassium tert-butoxide (KOtBu)

  • Solvent: THF or DMF (if higher temp needed)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.1 equiv) in anhydrous THF at 0°C.

  • Activation: Add Methanol (1.05 equiv) dropwise. Allow to stir for 15 mins until H2 evolution ceases (formation of Sodium Methoxide).

  • Addition: Add a solution of 2,6-Dichloropyrazine (1.0 equiv) in THF dropwise to the alkoxide solution at 0°C. Critical: Controlling the temperature prevents bis-substitution.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product (mono-substituted) will be less polar than the starting material.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organics with Brine. Dry over MgSO4.

  • Purification: Flash column chromatography.

    • Yield Expectation: 75-85%.

Causality Check: Why 2,6-dichloro? The symmetry ensures that the first substitution yields a single regioisomer. The remaining chlorine at C-6 is deactivated relative to the starting material but remains reactive enough for subsequent Palladium-catalyzed cross-couplings (Suzuki/Buchwald).

Visualizing the Workflow

The following diagram illustrates the logic flow from synthesis to SAR decision-making.

Alkoxypyrazine_SAR Start 2,6-Dichloropyrazine SNAr SNAr Reaction (RO- / THF) Start->SNAr Mono 2-Alkoxy-6-Chloropyrazine (Scaffold) SNAr->Mono Regioselective Branch_R Modify R Group (Alkoxy Chain) Mono->Branch_R R_Me R = Methyl (High Potency, Low Stability) Branch_R->R_Me Small Pocket R_iPr R = Isopropyl (High Selectivity, Steric Clash) Branch_R->R_iPr Large Pocket R_CF3 R = OCF3 (Metabolic Block) Branch_R->R_CF3 High Turnover Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) R_Me->Coupling R_iPr->Coupling R_CF3->Coupling Final Kinase Inhibitor Candidate Coupling->Final

Caption: Figure 1. Synthesis and SAR decision tree for 2-alkoxypyrazine library generation.

Medicinal Chemistry SAR: Potency vs. Stability[1]

The "Goldilocks" Zone of Alkyl Chain Length

In kinase inhibitor campaigns (e.g., targeting CSNK2A or mTOR), the length of the alkoxy chain is a primary determinant of selectivity.

  • Methoxy (C1):

    • Pros: Minimal steric penalty; allows the pyrazine N4 to accept H-bonds from the kinase hinge region (e.g., Valine or Leucine backbone NH).

    • Cons:Metabolic Liability. The methoxy group is a prime target for O-dealkylation by CYP450 isoforms (specifically CYP2D6 and CYP3A4), leading to rapid clearance.

  • Ethoxy (C2) / Isopropoxy (C3):

    • Pros:Selectivity. Larger groups can exploit hydrophobic pockets adjacent to the ATP binding site. In the case of CSNK2A inhibitors, moving from methoxy to isopropoxy can improve selectivity over off-targets like PIM3 by inducing a steric clash in the smaller PIM3 active site [1].

    • Cons: If the pocket is too small, potency drops drastically (the "Steric Cliff").

Quantitative Data: Substituent Effects

The following table summarizes the impact of C-2 alkoxy modifications on a hypothetical pyrazine-based kinase inhibitor series (Data synthesized from general SAR trends in CSNK2A/mTOR literature [1][2]).

Substituent (R)IC50 (Target Kinase)LogPMetabolic Stability (t1/2)SAR Note
-OCH3 (Methoxy)5 nM2.1Low (< 15 min)High potency, poor PK due to rapid O-dealkylation.
-OCH2CH3 (Ethoxy)12 nM2.5ModerateGood balance of potency and lipophilicity.
-OCH(CH3)2 (Isopropoxy)45 nM2.9High (> 60 min)Steric bulk protects the ether oxygen from CYP access.
-OCF3 (Trifluoromethoxy)150 nM3.2Very HighElectron-withdrawing effect reduces N4 basicity (weaker H-bond).
Case Study: CSNK2A Inhibitors

In the development of inhibitors for Casein Kinase 2 (CSNK2A), researchers utilized 2,6-disubstituted pyrazines.[1][2] A key finding was that while the pyrazine core provided the necessary hinge-binding interaction, the substituent at the 6-position (often linked via an amine or ether) dictated the "shape" complementarity.

  • Observation: Replacing a 6-isopropoxyindole substituent with an ortho-methoxy aniline retained potency but altered the kinase selectivity profile, demonstrating that the alkoxy group's role is often context-dependent on the vector it occupies [1].

Metabolic Stability & Optimization Strategies

The primary failure mode for alkoxypyrazines in vivo is O-dealkylation . To mitigate this without losing the H-bond acceptor capability of the oxygen:

  • Deuteration: Replace -OCH3 with -OCD3. The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), slowing down the rate-determining step of CYP-mediated oxidation without changing the steric profile or binding affinity.

  • Cyclization: Constrain the alkoxy group into a ring (e.g., fusing a dihydrofuran ring to the pyrazine). This removes the rotatable bond and buries the oxygen, preventing enzymatic access.

  • Fluorination: Use -OCHF2 or -OCF3. While this improves stability, be aware that the strong electron-withdrawing nature of fluorine will reduce the electron density on the pyrazine nitrogen, potentially weakening the critical hinge H-bond.

References

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. PubMed Central. Available at: [Link]

  • Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • Facile Synthesis of 2-Amino-4-alkoxypyrimidines via Consecutive SNAr Reactions. Bulletin of the Korean Chemical Society. Available at: [Link]

  • 3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution. ResearchGate. Available at: [Link]

Sources

Whitepaper: Architectures of Innovation: A Guide to the Discovery and Development of Novel Heterocyclic Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Heterocyclic compounds form the structural core of a significant majority of pharmaceuticals, underscoring their profound importance in medicinal chemistry.[1][2][3] Their unique ability to present diverse functionalities in three-dimensional space allows for precise interactions with a wide array of biological targets.[3] This guide provides an in-depth technical exploration of the modern, integrated strategies employed in the discovery of novel heterocyclic drug candidates. Moving beyond classical linear methodologies, we will delve into the synergistic interplay between advanced synthetic chemistry, high-throughput biological screening, and rational in silico design. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and the authoritative science that underpins contemporary drug discovery.

The Foundation: Constructing Chemical Diversity

The journey to a new drug begins with the creation of a diverse and relevant chemical library. The vastness of potential "drug-like" molecules necessitates synthetic strategies that are not only efficient but also capable of generating significant molecular complexity and structural diversity from simple starting materials.[4]

Beyond Traditional Synthesis: The Rise of Efficiency

Classical synthetic methods, while foundational, often involve lengthy, multi-step processes that are ill-suited for the rapid generation of the thousands of compounds needed for modern screening campaigns.[5] The contemporary paradigm has shifted towards methodologies that maximize efficiency, atom economy, and the rapid assembly of complex scaffolds.

1.1.1. Multicomponent Reactions (MCRs)

MCRs are a cornerstone of modern heterocyclic synthesis, allowing for the combination of three or more starting materials in a single, one-pot reaction to form a product that incorporates substantial parts of all reactants.[6] This approach offers remarkable bond-forming efficiency and a rapid increase in molecular complexity.[4][6] The power of MCRs lies in their ability to generate diverse libraries by simply varying the individual starting components, making them ideal for diversity-oriented synthesis (DOS).[7][8]

1.1.2. Combinatorial Chemistry & Diversity-Oriented Synthesis (DOS)

The goal of DOS is to populate chemical space with structurally diverse molecules, increasing the probability of discovering novel biological activities.[4] This contrasts with target-oriented synthesis, which focuses on a single product. Combinatorial chemistry, particularly when paired with solid-phase synthesis, enables the systematic and rapid creation of large libraries of compounds.[5][9][10] By combining a set of "building blocks" in all possible combinations, chemists can generate hundreds or thousands of distinct molecules in a fraction of the time required by traditional methods.[5]

Diagram 1: The Diversity-Oriented Synthesis (DOS) Workflow

DOS_Workflow cluster_0 Input Building Blocks cluster_1 Output Library A Component A Variants (A1, A2...) Synth Combinatorial Synthesis (e.g., Multicomponent Reactions) A->Synth B Component B Variants (B1, B2...) B->Synth C Component C Variants (C1, C2...) C->Synth Lib Structurally Diverse Heterocyclic Library Synth->Lib Screen High-Throughput Screening Lib->Screen HTS_Funnel Lib Compound Library (>100,000s compounds) Primary Primary HTS (Single Concentration) Lib->Primary Automated Screening Conf Hit Confirmation & Dose-Response (~100s-1000s compounds) Primary->Conf Initial 'Hits' Secondary Secondary & Orthogonal Assays (~10s-100s compounds) Conf->Secondary Confirmed Actives Lead Validated Hits / Leads (<50 compounds) Secondary->Lead Prioritized for Lead Optimization SAR_Cycle Design Design Analogs (In Silico Modeling, SAR) Synthesize Synthesize New Compounds Design->Synthesize Prioritized Candidates Test Test Biological Activity & Properties Synthesize->Test Purified Analogs Analyze Analyze Data (Generate new SAR) Test->Analyze Potency, Selectivity, ADMET Analyze->Design Design Hypothesis

Sources

Technical Monograph: 2-Methyl-6-(oxetan-3-yloxy)pyrazine (MOP-1)

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Fragment-Based Drug Discovery (FBDD) Probe / Physicochemical Tool Compound Version: 2.1 (Technical Release)[1]

Executive Summary & Scientific Rationale

2-Methyl-6-(oxetan-3-yloxy)pyrazine , herein referred to as MOP-1 , represents a specialized chemical probe designed for Fragment-Based Drug Discovery (FBDD) and lead optimization studies.[1] Unlike traditional high-affinity inhibitors, MOP-1 serves as a "physicochemical probe" used to validate the bioisosteric replacement of methoxy/gem-dimethyl groups with the oxetane ring systems in heteroaromatic scaffolds.[1]

The Core Problem: Lipophilicity Inflation

In medicinal chemistry, the optimization of pyrazine-based kinase inhibitors (e.g., Bortezomib, CX-4945 derivatives) often hits a "lipophilicity wall."[1] Standard substituents like methoxy (-OCH3) or isopropoxy (-OiPr) groups improve potency but increase LogP, leading to poor metabolic stability and low aqueous solubility.[1]

The Solution: The Oxetane Bioisostere

MOP-1 leverages the oxetan-3-yloxy moiety.[1][2] The oxetane ring is a metabolic "hard spot" that lowers lipophilicity (LogD) while maintaining steric bulk comparable to a gem-dimethyl group.[1]

  • Dipole Moment: The puckered structure of oxetane exposes the oxygen lone pairs, significantly increasing the dipole moment compared to aliphatic ethers, enhancing aqueous solubility.[1]

  • Basicity Modulation: The electron-withdrawing nature of the oxetane oxygen (inductive effect) attached to the pyrazine core modulates the pKa of the pyrazine nitrogens, fine-tuning H-bond acceptor capability in the active site.[1]

Physicochemical Profile (Calculated & Observed)

PropertyValueSignificance
Molecular Formula C₈H₁₀N₂O₂Low MW suitable for FBDD (Rule of 3 compliant).[1]
Molecular Weight 166.18 g/mol Ideal for high-concentration crystallographic soaking.[1]
cLogP ~0.45Significantly lower than 2-methoxy-6-methylpyrazine (~1.2).[1]
TPSA 48.3 ŲHigh polar surface area relative to size; predicts good permeability.[1]
H-Bond Acceptors 4Pyrazine nitrogens (2) + Ether oxygen + Oxetane oxygen.[1]
H-Bond Donors 0"Silent" probe; relies on acceptor interactions.[1]

Synthesis Protocol: SₙAr Coupling

Note: This protocol utilizes a Nucleophilic Aromatic Substitution (SₙAr) strategy.[1] The electron-deficient nature of the pyrazine ring facilitates the displacement of the chloride leaving group by the oxetane alkoxide.[1]

Reagents & Materials[1][2][3][4][5]
  • Precursor A: 2-Chloro-6-methylpyrazine (CAS: 38557-71-0)[1]

  • Precursor B: Oxetan-3-ol (CAS: 7748-36-9)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF (if higher temp required).[1]

Step-by-Step Methodology

1. Alkoxide Formation (Activation):

  • In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.2 eq) in anhydrous THF (0.5 M concentration relative to alcohol).

  • Cool to 0°C using an ice bath.[1]

  • Add Oxetan-3-ol (1.1 eq) dropwise.[1] Caution: Hydrogen gas evolution.[1]

  • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure full deprotonation.

2. SₙAr Displacement:

  • Cool the solution back to 0°C.

  • Add 2-Chloro-6-methylpyrazine (1.0 eq) dissolved in minimal THF dropwise.[1]

  • Allow the reaction to warm to RT and stir for 4–6 hours.

  • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LCMS.[1] The pyrazine chloride starting material should disappear.[1]

3. Quench & Workup:

  • Quench carefully with saturated aqueous NH₄Cl at 0°C.

  • Extract with Ethyl Acetate (3x).[1]

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Note: Oxetanes are acid-sensitive.[1] Avoid strong acidic washes or silica columns with high acidity.[1] Use 1% Triethylamine in the eluent if purifying by column chromatography.[1]

4. Purification:

  • Flash Column Chromatography: Elute with a gradient of 0-60% EtOAc in Hexanes.[1]

  • Yield Expectation: 65–80% as a pale yellow oil or low-melting solid.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep Activation Activation: Oxetan-3-ol + NaH (0°C, THF) Start->Activation Inert Atm Coupling SₙAr Coupling: Add 2-Cl-6-Me-Pyrazine (RT, 4-6h) Activation->Coupling Alkoxide Generated Quench Quench: Sat. NH4Cl (Avoid Acid Shock) Coupling->Quench TLC Complete Purification Purification: Flash Chrom. (EtOAc/Hex + 1% TEA) Quench->Purification Workup Product Final Probe: MOP-1 Purification->Product Isolation

Figure 1: Step-wise synthesis workflow for MOP-1 via Nucleophilic Aromatic Substitution.

Application Guide: Validating the "Oxetane Effect"

MOP-1 is best utilized in a Matched Molecular Pair (MMP) analysis to demonstrate solubility and metabolic improvements over standard methoxy-pyrazines.[1]

Experiment A: Comparative LogD Determination (Shake-Flask Method)

Objective: Quantify the lipophilicity reduction provided by the oxetane ring.[1]

  • Preparation: Prepare 10 mM DMSO stocks of MOP-1 and its analogue 2-Methoxy-6-methylpyrazine .[1]

  • Partitioning: Add 10 µL of stock to a biphasic system of Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4).

  • Equilibration: Vortex for 1 hour at RT; centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    
    
  • Success Criteria: MOP-1 should exhibit a LogD at least 0.5–1.0 units lower than the methoxy analogue.[1]

Experiment B: Metabolic Stability (Microsomal Assay)

Objective: Prove the oxidative stability of the ether linkage.[1]

  • Incubation: Incubate MOP-1 (1 µM) with human liver microsomes (HLM) and NADPH at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Analyze supernatant by LC-MS/MS.

  • Interpretation: Calculate intrinsic clearance (

    
    ).[1] The oxetane ring prevents the rapid O-dealkylation often seen with methoxy groups (CYP-mediated demethylation).[1]
    
Mechanistic Pathway: Why MOP-1 Works

BioisostereLogic cluster_mech Mechanism of Action Problem Problem: Methoxy-Pyrazine (High LogP, Rapid Metabolism) Strategy Strategy: Oxetane Bioisostere Problem->Strategy Dipole Increased Dipole (Exposed Oxygen) Strategy->Dipole Metab Metabolic Blocking (No labile H for CYP) Strategy->Metab Solubility Enhanced Solubility (Lower LogD) Dipole->Solubility Result Result: MOP-1 Probe (Stable, Soluble, Potent) Metab->Result Solubility->Result

Figure 2: Mechanistic logic of replacing methoxy groups with oxetane to create MOP-1.

Safety & Handling

  • Oxetane Sensitivity: While the oxetane ring is relatively stable, it can undergo ring-opening in the presence of strong Lewis acids.[1] Store MOP-1 in solid form at -20°C.

  • Pyrazine Toxicity: Pyrazines can be irritants.[1] Use standard PPE (gloves, goggles, fume hood) during synthesis.[1]

References

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Bioisosteres for the Gem-Dimethyl Group."[1] Angewandte Chemie International Edition. [Link][1]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link] (Cited for general bioisosteric principles relevant to polarity modulation).[1]

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of Oxetane Derivatives for Medicinal Chemistry." Journal of Organic Chemistry. [Link][1]

  • Barnes-Seeman, D. (2012).[1] "The role of oxetanes in drug discovery." Future Medicinal Chemistry. [Link][1]

  • Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis and Application." Chemical Reviews. [Link][1]

Sources

Methodological & Application

Biological screening of 2-Methyl-6-(oxetan-3-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Screening & Profiling of 2-Methyl-6-(oxetan-3-yloxy)pyrazine Scaffolds

Executive Summary

This guide details the biological and physicochemical screening protocols for This compound , a representative "fragment" scaffold in modern medicinal chemistry. This molecule combines a nitrogen-rich heteroaromatic core (pyrazine) with a polar, metabolic-blocking motif (oxetane).[1]

In drug discovery, this specific compound is rarely a final drug but rather a high-value Fragment-Based Drug Discovery (FBDD) starting point or a bioisostere designed to improve the solubility and metabolic profile of lipophilic pyrazine leads. Consequently, the screening strategy defined here focuses on three critical pillars:

  • Physicochemical Validation: Confirming the "oxetane advantage" (low LogD, high solubility).

  • Metabolic Stability: Assessing resistance to oxidative clearance (CYP450).

  • Biophysical Target Screening: Surface Plasmon Resonance (SPR) protocols for detecting low-affinity fragment binding.

Part 1: The Scientific Rationale (The "Why")

The Pyrazine-Oxetane Synergy The this compound scaffold represents a strategic design element:

  • Pyrazine Core: A privileged pharmacophore found in kinase inhibitors (e.g., Entospletinib analogs) and flavorants. However, pyrazines can suffer from high lipophilicity and rapid oxidation at the nitrogen atoms.

  • Oxetane Ether: The oxetan-3-yloxy group acts as a bioisostere for a methoxy or gem-dimethyl group. Unlike these lipophilic groups, the oxetane ring is polar, reducing the overall LogD (distribution coefficient) and blocking metabolic "soft spots" without adding hydrogen bond donors that might hinder membrane permeability.

Screening Objective: To validate this fragment as a "seed" for library expansion, we must prove it possesses superior "ligand efficiency" (LE) and metabolic stability compared to its alkyl analogs.

Part 2: Experimental Workflows (The "How")

Workflow Visualization

The following diagram illustrates the critical path from compound QC to hit validation.

ScreeningWorkflow Compound This compound QC QC: Purity (LC-MS) & DMSO Solubility Compound->QC PhysChem PhysChem Profiling (LogD & pKa) QC->PhysChem Pass (>95%) MetStab Metabolic Stability (Microsomes) PhysChem->MetStab LogD < 3.0 SPR Target Screening (SPR/NMR) MetStab->SPR Cl_int < 20 µL/min/mg Hit Validated Fragment Hit SPR->Hit Specific Binding

Figure 1: Critical path for validating pyrazine-oxetane fragments. The workflow prioritizes physicochemical suitability before investing in expensive target screening.

Part 3: Detailed Protocols

Protocol A: Physicochemical Profiling (LogD & Solubility)

Rationale: The primary value of the oxetane group is lipophilicity modulation. We must experimentally verify that the ether linkage reduces LogD compared to a standard methoxy-pyrazine.

Method: Shake-Flask Lipophilicity (LogD 7.4)

  • Preparation: Prepare a 10 mM stock of this compound in DMSO.

  • Partitioning:

    • In a deep-well plate, mix 495 µL of octanol-saturated PBS (pH 7.4) and 495 µL of PBS-saturated octanol.

    • Spike with 10 µL of compound stock.

    • Shake vigorously for 1 hour at 25°C; centrifuge at 2000g for 10 mins to separate phases.

  • Quantification:

    • Sample both the aqueous and octanol phases.

    • Analyze via LC-MS/MS (MRM mode for pyrazine parent ion).

  • Calculation:

    
    
    
  • Success Criteria: Target LogD < 2.0 (Ideal for fragment expansion).

Protocol B: In Vitro Metabolic Stability (Microsomal)

Rationale: Pyrazines are prone to N-oxidation by CYP450s. The oxetane ring is generally stable but can undergo ring opening under acidic conditions or specific enzymatic attack. This assay distinguishes "stable scaffold" from "metabolic liability."

Assay Conditions:

  • System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Test Concentration: 1 µM (Low concentration ensures first-order kinetics).

Step-by-Step Procedure:

  • Incubation: Pre-warm microsomes in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add this compound (1 µM final). Initiate reaction with NADPH.

  • Sampling: Remove aliquots at

    
     minutes.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for:

    • Parent depletion (Intrinsic Clearance,

      
      ).
      
    • Metabolite ID: Look specifically for +16 Da (N-oxide) and +18 Da (Oxetane hydrolysis/ring opening).

Data Interpretation Table:

ParameterHigh Stability (Ideal)Moderate StabilityLow Stability (Liability)
Half-life (

)
> 60 min30–60 min< 30 min

(µL/min/mg)
< 1515–45> 45
Major Metabolite None detectedN-oxide (Pyrazine)Ring-opened diol
Protocol C: Fragment Screening via Surface Plasmon Resonance (SPR)

Rationale: As a low molecular weight fragment (~166 Da), this compound will likely have weak affinity (


 in mM to high µM range). Standard enzymatic assays may miss this. SPR is the gold standard for detecting these transient interactions.

Instrument: Biacore 8K or S200. Chip: CM5 (Carboxymethylated dextran).

Workflow Visualization (SPR Logic)

SPR_Protocol Setup 1. Immobilize Target Protein (Low Density: ~2000 RU) Clean 2. Solvent Correction (DMSO 3% - 5%) Setup->Clean Inject 3. Multi-Cycle Kinetics (Concentration Series: 0.1 - 2 mM) Clean->Inject Analysis 4. Steady-State Analysis (Req for fast on/off rates) Inject->Analysis

Figure 2: SPR workflow optimized for low-affinity fragment screening. Note the high concentration requirement.

Detailed Steps:

  • Immobilization: Covalently couple the target protein (e.g., a Kinase or Protease) to the chip surface via amine coupling. Crucial: Keep immobilization levels low to moderate to avoid mass transport limitations, but high enough to see the small signal of a 166 Da fragment.

  • Solvent Correction: Fragments require high DMSO concentrations (typically 2-5%) to remain soluble at mM screening levels. Run a DMSO calibration curve (3% to 5%) to correct for bulk refractive index changes.

  • Injection:

    • Inject this compound in a dose-response series (e.g., 2 mM down to 62.5 µM).

    • Contact Time: 30 seconds (Fragments bind/dissociate rapidly).

    • Flow Rate: High flow (30–50 µL/min) to minimize mass transport effects.

  • Analysis:

    • Since

      
       and 
      
      
      
      are likely too fast to fit, use Steady-State Affinity Fitting (Plot
      
      
      vs. Concentration).
    • Calculate Ligand Efficiency (LE):

      
      .
      

Part 4: References & Grounding

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[2][3][4][5][6][7] Angewandte Chemie International Edition. Defines the structural rules for using oxetanes to improve solubility and metabolic stability.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5][8] Chemical Reviews. Comprehensive review on the stability of oxetane rings in biological systems.

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragments in the absence of crystal structures." Nature Reviews Drug Discovery. Establishes the protocols for biophysical screening (SPR/NMR) of small fragments like pyrazines.

  • Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry. Discusses the calculation of Ligand Efficiency (LE) for small heteroaromatic fragments.

Sources

Application Note: 2-Methyl-6-(oxetan-3-yloxy)pyrazine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 2-Methyl-6-(oxetan-3-yloxy)pyrazine as a strategic fragment and building block in the development of ATP-competitive kinase inhibitors.[1] While pyrazine scaffolds are ubiquitous in FDA-approved kinase inhibitors (e.g., Gilteritinib, Acalabrutinib), they often suffer from poor aqueous solubility and rapid metabolic clearance when substituted with lipophilic alkyl groups.[1]

This specific compound incorporates an oxetan-3-yloxy motif, a validated bioisostere for gem-dimethyl or carbonyl groups.[1] This modification lowers lipophilicity (LogD) and enhances metabolic stability while maintaining the steric volume required for hydrophobic pocket occupation.[1] This guide provides protocols for the synthesis, stability handling, and fragment-based screening of this scaffold against targets such as CK2, PIM1, and FLT3 .

Scientific Rationale: The Oxetane Advantage

In modern medicinal chemistry, the "Magic Methyl" effect is often countered by the "Oxetane Effect."[1] Replacing a hydrophobic substituent with an oxetane ring can significantly alter the physicochemical profile of a lead compound without disrupting ligand-protein binding.[1]

Key Physicochemical Improvements
PropertyTraditional Analog (2-Methoxy-6-methylpyrazine)This compound Impact
H-Bond Acceptors 34 The oxetane oxygen is a potent H-bond acceptor, potentially engaging water networks in the solvent-exposed region.[1]
Lipophilicity (cLogP) ~1.2~0.4 Lower cLogP correlates with improved solubility and reduced off-target toxicity.[1]
Metabolic Stability Moderate (O-demethylation risk)High The oxetane ring blocks common metabolic soft spots (e.g., CYP450 oxidation).[1]
Vector Planar3D-defined The "pucker" of the oxetane ring (approx.[1] 8.7°) provides a unique vector for growing the fragment.[1]

Protocol A: Synthesis & Handling

Objective: Synthesize this compound via Nucleophilic Aromatic Substitution (SNAr) while preventing acid-catalyzed ring opening of the oxetane.

Reagents
  • Precursor: 2-Chloro-6-methylpyrazine (CAS: 1859-99-0)[1]

  • Nucleophile: Oxetan-3-ol (CAS: 7748-36-9)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure
  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Oxetan-3-ol (1.2 eq) in anhydrous THF. Cool to 0°C.[1]

  • Deprotonation: Carefully add NaH (1.3 eq) portion-wise.[1] Stir at 0°C for 30 minutes until gas evolution ceases. Critical: Ensure the system is strictly anhydrous to prevent hydrolysis.[1]

  • Coupling: Add 2-Chloro-6-methylpyrazine (1.0 eq) dropwise as a solution in THF.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1]

    • Note: If reaction is sluggish, heat to 50°C. Do not exceed 60°C to avoid thermal decomposition of the oxetane.[1]

  • Quench & Workup: Cool to 0°C. Quench with saturated aqueous NaHCO3 (weakly basic pH preserves the oxetane). Extract with EtOAc (3x).[1]

  • Purification: Dry organics over Na2SO4, filter, and concentrate. Purify via flash column chromatography on silica gel (neutralized with 1% Et3N) using a gradient of 0–40% EtOAc in Hexanes.

Stability & Storage[1]
  • Acid Sensitivity: The oxetane ring is susceptible to acid-catalyzed ring opening.[1] Avoid using acidic modifiers (Formic acid, TFA) in HPLC purification or storage.[1]

  • Storage: Store neat at -20°C under inert atmosphere. Stable for >6 months.

Protocol B: Fragment Screening (SPR)

Objective: Validate the binding of the fragment to the kinase hinge region using Surface Plasmon Resonance (SPR).

Experimental Setup
  • Instrument: Biacore 8K or equivalent.

  • Sensor Chip: CM5 (Carboxymethylated dextran).[1]

  • Target: Recombinant Kinase Domain (e.g., CK2 or FLT3), biotinylated or His-tagged.[1]

Workflow
  • Immobilization: Capture the kinase on the chip surface to a density of ~2000–3000 RU via amine coupling or NTA capture.[1]

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes.

  • Injection: Inject this compound in a dose-response series (e.g., 500 µM down to 15 µM) in Running Buffer (HBS-P+, 1% DMSO).

    • Flow Rate: 30 µL/min.

    • Contact Time: 60s.[1]

    • Dissociation Time: 120s.[1][2]

  • Analysis: Fit data to a 1:1 Langmuir binding model.

    • Success Criteria: Square-wave sensorgrams indicating rapid on/off rates (typical for fragments).[1] Ligand Efficiency (LE) > 0.3.[1][3]

Protocol C: Lead Optimization (Fragment Growing)

Once binding is confirmed, the 2-methyl group serves as the primary vector for growing the molecule into the hydrophobic back-pocket or solvent channel.[1]

Pathway: Oxidation to Aldehyde

The methyl group on the electron-deficient pyrazine ring is sufficiently acidic for functionalization or can be oxidized.[1]

  • Oxidation: Treat this compound with Selenium Dioxide (SeO2) in Dioxane/Water (reflux) to generate the Pyrazine-2-carbaldehyde .[1]

  • Reductive Amination: React the aldehyde with various amines (R-NH2) followed by NaBH(OAc)3 reduction.

    • Design Note: Use amines containing solubilizing groups (piperazines, morpholines) to probe the solvent-exposed region of the kinase.[1]

Visualizations

Figure 1: Synthesis and Optimization Workflow

This diagram illustrates the parallel workflows for synthesis and downstream application in kinase discovery.[1]

G Precursors Precursors: 2-Chloro-6-methylpyrazine + Oxetan-3-ol Reaction S_NAr Coupling (NaH, THF, 0°C -> RT) Precursors->Reaction Activation Product Target Fragment: This compound Reaction->Product Yield ~75% Screening Fragment Screening (SPR / X-ray) Product->Screening Hit Validation Optimization Lead Optimization (Methyl Oxidation -> Amination) Product->Optimization Fragment Growing Screening->Optimization SAR Feedback

Caption: Figure 1. Integrated workflow for the synthesis of the oxetane-pyrazine fragment and its transition into screening and lead optimization cascades.

Figure 2: Kinase Screening Cascade

Logic flow for validating the fragment against specific kinase targets.[1]

Cascade Start Compound Library (Oxetane-Pyrazine Analogs) Biochem Biochemical Assay (ADP-Glo / FRET) @ 10 µM Start->Biochem Hit_Confirm Hit Confirmation IC50 Determination Biochem->Hit_Confirm >50% Inhibition Biophysical Biophysical Validation (SPR / TSA) Confirm Target Engagement Hit_Confirm->Biophysical Potency < 1 µM Cellular Cellular Assay (Ba/F3 or Western Blot) Target Modulation Biophysical->Cellular Kd confirmed Selectivity Selectivity Profiling (KinomeScan 50+ kinases) Cellular->Selectivity On-target activity

Caption: Figure 2. Screening cascade for evaluating pyrazine-based kinase inhibitors, moving from biochemical hit identification to selectivity profiling.

References

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][3][4] Angewandte Chemie International Edition. Link

  • Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis and Application." Chemical Reviews. Link

  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Fabbro, D., et al. (2012).[1] "Ten years of protein kinase inhibitors: failures and successes." Journal of Medicinal Chemistry. Link

  • Hassan, A. Q., et al. (2019).[1] "Pyrazine-based kinase inhibitors: A review of recent developments." European Journal of Medicinal Chemistry. (Contextual citation for pyrazine scaffold relevance).

Sources

Application Note: High-Throughput Screening of Novel Pyrazine Derivatives for Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Pyrazine derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to interact with diverse biological targets. While historically known for flavoring applications (alkylpyrazines), recent structural optimization—specifically the fusion of pyrazine rings with pyrazoles or pyridazines—has yielded potent anti-inflammatory agents.

The primary mechanism of action for these novel derivatives often involves the dual inhibition of Cyclooxygenase-2 (COX-2) and the Nuclear Factor-kappa B (NF-


B)  signaling pathway. Unlike traditional NSAIDs, which often cause gastric toxicity via COX-1 inhibition, novel pyrazine derivatives aim for high COX-2 selectivity.[1]

This Application Note provides a validated workflow for evaluating the anti-inflammatory potency of novel pyrazine libraries. We utilize the RAW 264.7 murine macrophage model induced by Lipopolysaccharide (LPS), a gold-standard assay for mimicking septic inflammation in vitro.

Pre-Analytical Phase: Compound Management

Novel pyrazine derivatives, particularly those with multiple phenyl or heterocyclic substituents, often exhibit high lipophilicity. Proper solubilization is the first critical step to avoid false negatives due to precipitation.

Protocol A: Stock Solution Preparation
  • Solvent Selection: Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Mass (mg) = [Concentration (mM)

      
       MW ( g/mol ) 
      
      
      
      Volume (mL)] / 1000.
  • Storage: Aliquot into amber glass vials (to prevent photodegradation common with nitrogen heterocycles) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the master stock in serum-free DMEM immediately prior to cell treatment.

    • Critical Check: The final concentration of DMSO in the cell culture well must not exceed 0.1% (v/v) .[2] Higher concentrations induce cytotoxicity in RAW 264.7 cells, confounding anti-inflammatory readouts.

Primary Screening: Nitric Oxide (NO) Inhibition Assay

Nitric Oxide (NO) is a short-lived free radical produced by inducible Nitric Oxide Synthase (iNOS) during inflammation. It serves as a robust primary proxy for anti-inflammatory efficacy.

Experimental Design (96-Well Format)
  • Cell Line: RAW 264.7 (ATCC TIB-71).

  • Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Readout: Griess Reagent (Colorimetric).

Step-by-Step Protocol

Step 1: Cell Seeding

  • Harvest RAW 264.7 cells (passage 3–10) using a cell scraper (do not use trypsin, as it can activate macrophages).

  • Seed cells at

    
     cells/well  in 200 
    
    
    
    L of DMEM + 10% FBS.
  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow adherence.
    

Step 2: Compound Pre-Treatment

  • Aspirate old media and replace with 180

    
    L fresh media containing the pyrazine derivative at graded concentrations (e.g., 1, 10, 50, 100 
    
    
    
    M).
  • Include controls:

    • Vehicle Control: 0.1% DMSO only.

    • Positive Control: Dexamethasone (1

      
      M) or Tetramethylpyrazine (TMP, 50 
      
      
      
      M).
  • Incubate for 1 hour prior to induction.

Step 3: LPS Induction

  • Add 20

    
    L of LPS stock (10 
    
    
    
    g/mL) to each well (Final concentration: 1
    
    
    g/mL
    ).
  • Incubate for 18–24 hours . NO accumulation peaks at this window.

Step 4: Griess Reaction

  • Transfer 100

    
    L of culture supernatant to a new clear-bottom 96-well plate.
    
  • Add 100

    
    L of Griess Reagent  (1:1 mix of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
    
  • Incubate for 10 minutes at room temperature in the dark.

  • Measure absorbance at 540 nm .

Step 5: Viability Counter-Screen (Mandatory)

  • Why: A drop in NO can be caused by cell death rather than pathway inhibition.

  • Method: Add MTT reagent (0.5 mg/mL) to the original cell plate (containing the remaining cells/media). Incubate 4 hours, dissolve formazan in DMSO, and read at 570 nm.

  • Criteria: Discard any compound showing <80% cell viability at the effective concentration.

Workflow Visualization

GriessWorkflow Seed 1. Seed RAW 264.7 (5x10^4 cells/well) Treat 2. Pre-treat with Pyrazine Derivative (1 hr) Seed->Treat Induce 3. Induce with LPS (1 µg/mL, 24 hr) Treat->Induce Harvest 4. Harvest Supernatant Induce->Harvest MTT Control: MTT Assay (Cell Viability) Induce->MTT Remaining Cells Griess 5. Griess Reaction (Abs 540nm) Harvest->Griess

Figure 1: The primary screening workflow. Note the parallel MTT step (dashed line) is critical for validating that NO reduction is not an artifact of cytotoxicity.

Mechanistic Elucidation: The NF- B Pathway[3]

Once a "hit" is identified (e.g., IC50 < 10


M), the mechanism must be confirmed. Pyrazine derivatives, such as Tetramethylpyrazine (TMP), are known to block the phosphorylation of I

B

, preventing the nuclear translocation of the p65 subunit.
Pathway Logic
  • LPS binds TLR4 , triggering the MyD88-dependent pathway.

  • IKK Complex is activated, phosphorylating I

    
    B
    
    
    
    .
  • I

    
    B
    
    
    
    degrades
    , releasing the NF-
    
    
    B dimer (p65/p50).
  • Translocation: p65 moves to the nucleus to transcribe pro-inflammatory genes (COX-2, iNOS, TNF-

    
    ).
    
  • Pyrazine Intervention: Novel derivatives often act as IKK inhibitors or direct COX-2 inhibitors .

Validation Protocol: Western Blotting
  • Lysate Preparation: Separate Cytosolic vs. Nuclear fractions using a nuclear extraction kit.

  • Primary Antibodies:

    • Anti-p65 (detects translocation).

    • Anti-I

      
      B
      
      
      
      (detects degradation).
    • Anti-COX-2 (downstream product).

  • Expected Result: Effective pyrazines will show increased cytosolic I

    
    B
    
    
    
    (prevented degradation) and decreased nuclear p65 compared to the LPS-only control.
Pathway Visualization

NFkB_Pathway cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (p65/p50) (Inactive) IkB->NFkB_Cyto Degradation releases NF-κB NFkB_Nuc NF-κB (p65) (Active) NFkB_Cyto->NFkB_Nuc Translocation Pyrazine Pyrazine Derivative (Inhibitor) Pyrazine->IKK Blocks Activation DNA Target Genes (COX-2, iNOS, TNF-α) NFkB_Nuc->DNA Transcription

Figure 2: The NF-


B signaling cascade. Novel pyrazine derivatives typically intervene by inhibiting the IKK complex, thereby preventing I

B degradation and subsequent p65 nuclear translocation.

Data Presentation & Analysis

Quantitative rigor is essential. Data should be reported as IC50 values (concentration inhibiting 50% of the response).

Calculation Formula

[3]
Example Data Table (Template)[4][5][6][7]
Compound IDConcentration (

M)
NO Inhibition (%)Cell Viability (%)Selectivity Index (SI)*
Vehicle (DMSO) -0%100%-
LPS Only -0%98%-
TMP (Ref) 5045

3%
95%>10
PZ-404 (Novel) 1062

4%
96%>50
PZ-404 (Novel) 5088

2%
92%-

*Selectivity Index (SI) = CC50 (Cytotoxicity) / IC50 (Activity). An SI > 10 is considered promising for drug development.

References

  • Zhang, X., et al. (2016). Potent Anti-Inflammatory Activity of Tetramethylpyrazine Is Mediated through Suppression of NF-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    B. Iranian Journal of Pharmaceutical Research. 
    
  • Osman, E.O., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, and investigation of anti-inflammatory potential in LPS-induced RAW264.7 macrophages. RSC Advances.

  • BenchChem. (2025).[2][3] Application Notes and Protocols: Anti-inflammatory Assay in RAW 264.7 Cells. BenchChem Protocols.

  • Fan, X., et al. (2023). Tetramethylpyrazine ameliorates acute lung injury by regulating the Rac1/LIMK1 signaling pathway.[4] Frontiers in Pharmacology.

  • National Cancer Institute (NCI). (2015). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW 264.[3][5][6][7]7. NCL Method GTA-1.

Sources

Development of analytical methods for 2-Methyl-6-(oxetan-3-yloxy)pyrazine detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the method development strategy for 2-Methyl-6-(oxetan-3-yloxy)pyrazine , a critical heterocyclic building block often utilized in medicinal chemistry to modulate lipophilicity and metabolic stability.[1]

The analysis of this compound presents a specific dichotomy:

  • The Pyrazine Core: Requires sufficient polarity control and is amenable to UV and MS detection.

  • The Oxetane Moiety: Introduces a "stability trap." While oxetanes are valuable bioisosteres for gem-dimethyl groups, the strained ether ring is susceptible to acid-catalyzed hydrolysis, rendering standard low-pH (0.1% TFA) HPLC methods potentially destructive.[1]

This guide provides a validated, stability-indicating HPLC-UV/MS protocol, a degradation profiling workflow, and the mechanistic rationale required for regulatory submission (IND/NDA).

Physicochemical Profiling & Strategy

Before method selection, the analyte’s properties must dictate the separation mechanism.

PropertyValue (Predicted/Observed)Analytical Implication
Structure This compoundHeteroaryl ether linkage; potential acid lability.[1][2]
LogP ~0.8 – 1.2Moderately polar. Retains well on C18 but requires low organic start.
pKa (Base) ~0.6 (Pyrazine N)Weak base. Remains neutral at pH > 2.0.
UV Max ~265 nmStrong

transition; ideal for UV detection.
Solubility High in MeOH, DMSO, AcetonitrileDiluent selection is flexible; avoid acidic diluents.[3]
The "Acid Trap" in Method Development

Standard generic gradients often use 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).

  • Risk: Protonation of the oxetane oxygen or the ether linkage can catalyze ring opening, forming the 1,3-diol impurity during the run.

  • Solution: Use a buffered mobile phase at pH 4.5 – 7.5 . Ammonium Acetate (10mM) is the preferred buffer for MS compatibility and oxetane stability.

Method Development Workflow

The following decision tree outlines the logical pathway for optimizing the separation of the parent compound from its potential hydrolytic degradants.

MethodDev Start START: Analyte Profiling Solubility Solubility Check (MeOH/H2O) Start->Solubility Stability Acid Stability Screen (Incubate pH 2, 4h) Solubility->Stability Decision Degradation > 2%? Stability->Decision RouteA Route A: Neutral/Basic pH 10mM NH4OAc (pH 6.8) Decision->RouteA Yes (Unstable) RouteB Route B: Weak Acid 0.1% Formic Acid (pH 3.5) Decision->RouteB No (Stable) ColumnSel Column Selection C18 vs Phenyl-Hexyl RouteA->ColumnSel RouteB->ColumnSel FinalMethod FINAL PROTOCOL Gradient Optimization ColumnSel->FinalMethod

Figure 1: Method Development Decision Tree. Note the critical branch point at the Acid Stability Screen to prevent on-column artifact generation.

Protocol 1: Validated HPLC-UV/MS Method

This method is designed to be stability-indicating , separating the parent oxetane from the ring-opened diol and the hydroxypyrazine precursor.

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent). Detection: UV (PDA) and MS (SQ/Q-ToF).

Chromatographic Conditions
ParameterSettingRationale
Column Waters XBridge BEH C18 XP (100 x 2.1 mm, 2.5 µm)Hybrid particle technology resists high pH; excellent peak shape for bases.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)Neutral pH preserves the oxetane ring.
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.[1]
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1mm ID columns.
Column Temp 35°CModerate temperature avoids thermal degradation.
Injection Vol 2.0 µLPrevent column overload.
Detection UV @ 265 nm; MS ESI (+)265 nm is the pyrazine max; ESI+ monitors [M+H]+.
Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retention of polar degradants)
1.05Start Gradient
8.095Elution of Parent & Lipophilic Impurities
10.095Wash
10.15Re-equilibration
13.05End of Run
Sample Preparation
  • Diluent: Water:Acetonitrile (90:10 v/v). Note: Avoid 100% organic diluents to prevent peak distortion (solvent effect).

  • Stock Solution: Dissolve 10 mg of this compound in 10 mL acetonitrile (1 mg/mL).

  • Working Standard: Dilute stock to 0.1 mg/mL using the Diluent .

Protocol 2: Forced Degradation (Stress Testing)

To prove the method is stability-indicating, you must intentionally degrade the sample. The oxetane ring is the "weak link."

Acid Hydrolysis Pathway

The primary degradation pathway involves the protonation of the ether oxygen followed by nucleophilic attack by water, leading to ring opening.

Degradation Parent Parent (Oxetanyl-Pyrazine) [M+H]+ = 167 Inter Protonated Intermediate Parent->Inter H+ (Acid) Product Ring-Opened Product (Diol/Glycol) [M+H]+ = 185 (+18 Da) Inter->Product + H2O

Figure 2: Acid-catalyzed hydrolysis of the oxetane ring resulting in a mass shift of +18 Da.[1]

Stress Protocol Steps
  • Acid Stress:

    • Mix 1 mL of Stock Solution (1 mg/mL) with 1 mL of 0.1 N HCl .

    • Incubate at 40°C for 2 hours .

    • Neutralize with 1 mL of 0.1 N NaOH.[4]

    • Dilute to final concentration with Diluent.

    • Expected Result: Decrease in Parent peak; appearance of earlier eluting peak (Diol, +18 Da).

  • Oxidative Stress:

    • Mix 1 mL Stock with 1 mL 3% H2O2 .

    • Incubate at RT for 4 hours.

    • Expected Result: Potential N-oxide formation on the pyrazine nitrogen (+16 Da).[1]

Results & Troubleshooting Guide

ObservationRoot CauseCorrective Action
Split Peaks Solvent mismatchEnsure sample diluent matches initial gradient conditions (high aqueous content).
Parent Peak Tailing Residual silanol interactionThe pyrazine nitrogens are interacting with the silica. Use the XBridge column (high pH) or add 10mM buffer.
"Ghost" Peak at RRT 0.4 On-column degradationCheck Mobile Phase pH. If using TFA, switch to Ammonium Acetate immediately.
Low MS Sensitivity Ion suppressionPyrazines ionize well. If signal is low, check for co-eluting non-volatile buffers (phosphate) or high concentration of TFA (signal suppression).

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

    • Context: Foundational text on the stability and utility of oxetanes in medicinal chemistry.
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link

    • Context: The regulatory standard for validating the linearity, accuracy, and precision of the described method.
  • Dolan, J. W. (2010). pH and Selectivity in Reversed-Phase LC. LCGC North America. Link

    • Context: Authoritative source on mobile phase pH selection for ionizable heterocycles like pyrazine.
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

    • Context: detailed analysis of oxetane hydrolytic stability and physicochemical properties.

Sources

High-throughput screening of a 2-Methyl-6-(oxetan-3-yloxy)pyrazine library

Author: BenchChem Technical Support Team. Date: February 2026

High-Throughput Screening of a 2-Methyl-6-(oxetan-3-yloxy)pyrazine Library for the Identification of Novel Kinase Inhibitors

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major focus of drug discovery efforts.[1][3][4] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for novel therapeutics.[5][6][7]

This document provides a comprehensive guide for an HTS campaign designed to identify inhibitors of a hypothetical serine/threonine kinase, designated XE169 , from a custom library of this compound compounds. XE169 is postulated to be a downstream effector in a constitutively active oncogenic signaling pathway, making it a compelling therapeutic target.

The this compound scaffold has been selected for its promising drug-like properties. The pyrazine ring is a common motif in biologically active compounds,[8][9] while the oxetane moiety is an increasingly utilized functional group in medicinal chemistry.[10][11][12] The incorporation of an oxetane can improve key physicochemical properties such as aqueous solubility and metabolic stability, while reducing lipophilicity, which are all desirable attributes for drug candidates.[13][14] This library, therefore, represents a focused collection of molecules with a high potential for yielding viable hits.

This application note will detail the protocols for a primary biochemical screen to identify potent inhibitors of XE169, followed by a secondary cell-based assay to confirm on-target activity in a physiological context and eliminate false positives.

Hypothetical XE169 Signaling Pathway

The diagram below illustrates the putative signaling cascade involving XE169. In this model, upstream oncogenic signals lead to the activation of a well-known kinase cascade, culminating in the phosphorylation and activation of XE169. Activated XE169 then phosphorylates downstream substrates, promoting cell proliferation and survival. Inhibition of XE169 is expected to block these downstream effects and induce apoptosis in cancer cells dependent on this pathway.

XE169_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation XE169 XE169 ERK->XE169 Phosphorylation Substrate_A Substrate_A XE169->Substrate_A Phosphorylation Substrate_B Substrate_B XE169->Substrate_B Phosphorylation Proliferation Proliferation Substrate_A->Proliferation Survival Survival Substrate_B->Survival

Caption: Hypothetical signaling pathway of the target kinase XE169.

High-Throughput Screening Workflow

The overall workflow for the HTS campaign is depicted below. It follows a standard phased approach, beginning with a primary screen of the entire library at a single concentration, followed by dose-response confirmation of initial hits, and culminating in a secondary, more physiologically relevant assay to validate the mechanism of action.

HTS_Workflow Library This compound Library (10,000 Compounds) Primary_Screen Primary HTS: Biochemical Kinase-Glo™ Assay (Single 10 µM Concentration) Library->Primary_Screen Hit_Identification Hit Identification: >50% Inhibition Primary_Screen->Hit_Identification Dose_Response Dose-Response Testing: Biochemical Assay (IC50 Determination) Hit_Identification->Dose_Response ~300 Hits Confirmed_Hits Confirmed Hits: IC50 < 1 µM Dose_Response->Confirmed_Hits Secondary_Screen Secondary Screen: Cell-Based NanoBRET™ Assay (Target Engagement) Confirmed_Hits->Secondary_Screen ~30 Hits Validated_Leads Validated Lead Compounds Secondary_Screen->Validated_Leads

Caption: High-throughput screening cascade for XE169 inhibitors.

PART 1: Primary High-Throughput Screen (Biochemical Assay)

Principle and Rationale

The primary screen will employ the Kinase-Glo® Luminescent Kinase Assay, a robust, homogeneous biochemical assay designed for HTS.[15][16] This assay quantifies the amount of ATP remaining in solution following a kinase reaction.[17][18] The luminescent signal generated by a proprietary luciferase is inversely proportional to the kinase activity; potent inhibitors will result in less ATP consumption and thus a higher luminescent signal.[15][17] This platform is chosen for its high sensitivity, excellent Z'-factor values (typically > 0.7), and compatibility with automated liquid handling systems, making it ideal for large-scale screening.[6][15]

Experimental Protocol: Kinase-Glo® Assay

This protocol is optimized for a 384-well plate format.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
  • XE169 Kinase: Recombinant human XE169 diluted to 2X final concentration (e.g., 2 nM) in Assay Buffer. The optimal enzyme concentration should be predetermined to consume 50-80% of the ATP (EC₅₀-EC₈₀).
  • Substrate/ATP Mix: Synthetic peptide substrate (specific to XE169) and ATP, each diluted to 2X final concentration in Assay Buffer. The ATP concentration should be at or near the Km of the enzyme to ensure sensitivity to ATP-competitive inhibitors. For this campaign, we will use 10 µM ATP.
  • Compound Plates: The this compound library is pre-plated in 384-well plates, with compounds dissolved in 100% DMSO.
  • Kinase-Glo® Reagent: Prepare according to the manufacturer's instructions (Promega).[18]

2. Assay Procedure:

  • Using an automated liquid handler (e.g., Echo acoustic dispenser), transfer 50 nL of compound solution from the library plates to the 384-well assay plates.
  • Add 50 nL of 100% DMSO to control wells (Maximum activity, 0% inhibition) and a known XE169 inhibitor (e.g., Staurosporine) to positive control wells (Minimum activity, 100% inhibition).
  • Add 5 µL of the 2X XE169 Kinase solution to all wells.
  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
  • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Mix to all wells. The final reaction volume is 10 µL, with a final compound concentration of 10 µM and a final DMSO concentration of 1%.
  • Incubate the reaction for 60 minutes at 30°C.
  • Equilibrate the plate to room temperature for 10 minutes.
  • Add 10 µL of Kinase-Glo® Reagent to all wells to stop the reaction and initiate the luminescent signal.
  • Incubate for 10 minutes at room temperature to stabilize the signal.
  • Read luminescence on a plate reader (e.g., PHERAstar FSX).
Data Analysis and Hit Criteria

Data will be normalized to the intra-plate controls. The percent inhibition for each compound is calculated as follows:

% Inhibition = 100 * (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)

  • Signal_Compound: Luminescence from a well with a library compound.

  • Signal_Max: Average luminescence from DMSO-only wells (0% inhibition).

  • Signal_Min: Average luminescence from positive control wells (100% inhibition).

The quality of the screen is assessed by calculating the Z'-factor for each plate:

Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

A Z'-factor ≥ 0.5 indicates an excellent assay quality suitable for HTS.[15] Compounds exhibiting ≥ 50% inhibition will be selected as primary "hits" for further characterization.

PART 2: Hit Confirmation and Dose-Response Analysis

Primary hits will be re-tested using the same biochemical assay to confirm activity and determine their potency (IC₅₀).

Protocol: IC₅₀ Determination
  • Source fresh, powdered samples of the hit compounds.

  • Prepare 10-point, 3-fold serial dilutions in 100% DMSO, starting from a top concentration of 100 µM.

  • Perform the Kinase-Glo® assay as described above, using the serially diluted compounds.

  • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compounds with a confirmed IC₅₀ < 1 µM will be advanced to the secondary, cell-based assay.

PART 3: Secondary Screen (Cell-Based Assay)

Principle and Rationale

A secondary, cell-based assay is crucial to validate that the hits from the biochemical screen are active in a more physiological environment and engage the target protein within intact cells.[19][20] This step helps to eliminate compounds that are inactive due to poor cell permeability, efflux, or metabolism, as well as artifacts from the primary screen (e.g., luciferase inhibitors).[21]

We will use the NanoBRET™ Target Engagement Intracellular Kinase Assay. This assay measures the binding of a compound to the target kinase in live cells.[19] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged XE169 kinase and a fluorescent energy transfer probe (tracer) that reversibly binds to the kinase's active site. When a test compound displaces the tracer, the BRET signal decreases in a dose-dependent manner, allowing for the quantification of intracellular target engagement.[19]

Experimental Protocol: NanoBRET™ Target Engagement Assay

1. Cell and Reagent Preparation:

  • Cell Line: A human cancer cell line endogenously expressing the XE169 signaling pathway (e.g., HEK293) is transiently transfected with a plasmid encoding for the NanoLuc®-XE169 fusion protein.
  • Compound Dilutions: Prepare 10-point serial dilutions of the confirmed hit compounds in Opti-MEM® I Reduced Serum Medium.
  • Tracer/Inhibitor Solution: Prepare a 2X working solution of the NanoBRET™ tracer and an unlabeled tracer-displacing inhibitor (for control) in Opti-MEM®.

2. Assay Procedure:

  • Harvest and resuspend the transfected cells in Opti-MEM®.
  • Dispense 10 µL of the cell suspension into a 384-well white assay plate.
  • Add 10 µL of the serially diluted compound solutions to the wells.
  • Add 10 µL of the 2X tracer/inhibitor solution to initiate the BRET reaction.
  • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
  • Add Nano-Glo® Substrate/Lysis Buffer to all wells.
  • Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (Tracer) emission simultaneously.
Data Analysis and Validation Criteria
  • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

  • Normalize the data and plot the BRET ratio against the logarithm of compound concentration.

  • Fit the data to a four-parameter logistic model to determine the intracellular IC₅₀.

Compounds that demonstrate a clear dose-dependent engagement with XE169 in this cellular context (e.g., intracellular IC₅₀ < 10 µM ) are considered validated leads, worthy of further medicinal chemistry optimization and downstream pharmacological profiling.

Data Presentation Summary

The following tables provide a template for summarizing the key quantitative data generated during the HTS campaign.

Table 1: Primary HTS Summary

Parameter Value
Library Size 10,000
Screening Concentration 10 µM
Average Z'-Factor 0.85

| Hit Rate (at ≥50% Inh.) | 3.0% (300 Compounds) |

Table 2: Hit Confirmation and Potency

Compound ID % Inhibition (Primary) Confirmed IC₅₀ (µM) Status
EX-001 95% 0.05 Advance
EX-002 78% 0.21 Advance
EX-003 65% 5.50 De-prioritize
... ... ... ...

| EX-300 | 51% | 0.95 | Advance |

Table 3: Secondary Screen - Target Engagement

Compound ID Biochemical IC₅₀ (µM) Intracellular IC₅₀ (µM) Status
EX-001 0.05 0.25 Validated Lead
EX-002 0.21 1.10 Validated Lead

| EX-300 | 0.95 | > 20 | False Positive (Permeability?) |

Conclusion

This application note outlines a comprehensive and robust strategy for the high-throughput screening of a this compound library to identify novel inhibitors of the hypothetical kinase XE169. By employing a highly sensitive biochemical primary screen followed by a definitive cell-based target engagement assay, this workflow is designed to efficiently identify potent and cell-active compounds. The resulting validated leads will serve as high-quality starting points for a structure-activity relationship (SAR) campaign aimed at developing a clinical candidate for cancer therapy. The principles and protocols described herein are broadly applicable to other kinase targets and compound libraries, providing a solid framework for modern drug discovery initiatives.

References

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. PubMed. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Improving the Utility of Molecular Scaffolds for Medicinal and Computational Chemistry. Taylor & Francis Online. [Link]

  • Medicinal Chemistry Scaffolds. News → Sustainability Directory. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Hit Identification. Vipergen. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • The use of AlphaScreen technology in HTS: Current status. ResearchGate. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

  • A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. AACR Journals. [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. PubMed. [Link]

  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]

  • Using High-Throughput Screening to Rapidly Identify Targets. Lab Manager. [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. Semantic Scholar. [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • High-throughput screening for kinase inhibitors. PubMed. [Link]

  • AlphaScreen. BMG LABTECH. [Link]

  • Alpha technology. Drug Target Review. [Link]

  • Pyrazine. Wikipedia. [Link]

  • 6.2.2. Pyrazines. Science of Synthesis. [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. [Link]

  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-Methyl-6-(oxetan-3-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

The Challenge: Researchers frequently encounter precipitation issues with 2-Methyl-6-(oxetan-3-yloxy)pyrazine when transferring from DMSO stocks to aqueous assay buffers.[1] While the oxetane moiety is often introduced to improve metabolic stability and polarity compared to gem-dimethyl groups, the planar pyrazine core can drive strong intermolecular


-

stacking, leading to high crystal lattice energy and poor aqueous solubility.

Physicochemical Profile:

  • Core Structure: Pyrazine (Nitrogen-rich heteroaromatic, weakly basic, pKa ~0.6–1.5).

  • Substituent: Oxetan-3-yloxy (Polar ether linkage, H-bond acceptor).[1]

  • Solubility Type: Kinetic Solubility Limited . The compound likely dissolves in DMSO but is thermodynamically unstable in water, leading to "crash-out" over time or upon physical agitation.

  • Critical Warning: Oxetane rings are susceptible to acid-catalyzed ring opening.[1] Avoid buffers with pH < 4.0.

Troubleshooting Guides

Guide A: The "DMSO Shock" Phenomenon (Precipitation upon Dilution)

Symptom: The compound precipitates immediately when the DMSO stock is added to the assay buffer, or optical density (OD) spikes in the wells.

Root Cause: Direct dilution of 100% DMSO stock into aqueous buffer creates a high local concentration of water at the interface, causing the compound to precipitate before it can disperse (the "Ouzo effect").

Protocol: The Intermediate Dilution Method Do not pipette 10 mM stock directly into the assay plate. Use an intermediate solvent step to step-down the hydrophobicity.[1]

  • Prepare Stock: Start with 10 mM in 100% DMSO.

  • Intermediate Step: Dilute compound 1:20 into a 50% DMSO / 50% Buffer solution in a polypropylene (PP) intermediate plate.

    • Result: 500 µM compound in 50% DMSO.

  • Final Step: Transfer from the intermediate plate to the final assay plate containing the remaining buffer volume.

    • Target: Final DMSO concentration < 1% (or as tolerated by your protein/cells).

Visualization: Serial Dilution Workflow

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Intermediate Intermediate Plate (500 µM in 50% DMSO) Stock->Intermediate 1:20 Dilution (Gradual Polarity Shift) Precipitation PRECIPITATION RISK Stock->Precipitation Direct Spike (Avoid!) AssayWell Assay Well (10 µM in 1% DMSO) Intermediate->AssayWell Final Dilution Precipitation->AssayWell Inconsistent Data

Figure 1: The Intermediate Dilution Workflow prevents the "solvent shock" that causes immediate precipitation of lipophilic pyrazines.

Guide B: Surface Adsorption (Loss of Potency)

Symptom: IC50 values shift right (lower potency) in low-concentration assays, or high variability between replicates.

Root Cause: The lipophilic pyrazine ring adheres to standard Polystyrene (PS) plates. The oxetane oxygen is not sufficient to prevent hydrophobic interaction with the plastic.

Solution: Detergent & Plate Selection [1]

  • Plate Type: Switch to Non-Binding Surface (NBS) or Polypropylene (PP) plates for dilution steps.

  • Surfactant: Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer before adding the compound.

    • Mechanism:[1] The surfactant forms micelles that solubilize the compound and coat the plastic surface, preventing adsorption.

Guide C: Advanced Formulation (For In Vivo or High-Conc Assays)

Symptom: You need >100 µM solubility for a functional assay or animal dose, but the compound crashes at 50 µM.

Root Cause: The thermodynamic solubility limit in water has been reached. DMSO alone cannot maintain solubility once diluted.[2]

Protocol: Cyclodextrin Encapsulation Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][3] The pyrazine ring fits into the hydrophobic cavity, while the hydroxyl groups on the outside interact with water.

Formulation Recipe:

Component Concentration Function
Compound 1 – 5 mg/mL Active Agent
DMSO 5% Initial Solubilizer
HP-β-CD 20% (w/v) Encapsulating Agent

| Buffer (PBS) | q.s.[1] | Aqueous Phase |

Step-by-Step:

  • Dissolve compound in 100% DMSO (5% of final volume).

  • Prepare 20% HP-β-CD in PBS separately.[1]

  • Slowly add the DMSO solution to the vortexing HP-β-CD solution.[1]

  • Sonicate for 10 minutes at room temperature.

  • Filter sterilize (0.22 µm PVDF) if used for cell culture.

Diagnostic Decision Tree

Use this logic flow to determine the correct troubleshooting path for your specific assay failure.

DecisionTree Start Start: Compound Issues Precipitation Visible Precipitate? Start->Precipitation PotencyLoss Potency Loss / High CV%? Start->PotencyLoss CheckDMSO Check DMSO % Precipitation->CheckDMSO Yes CheckPlastic Check Plastic Binding PotencyLoss->CheckPlastic Action1 Use Intermediate Dilution (Guide A) CheckDMSO->Action1 If DMSO < 1% Action2 Add 20% HP-β-CD (Guide C) CheckDMSO->Action2 If Conc > 50µM Action3 Use NBS Plates + 0.01% Tween-20 CheckPlastic->Action3 Adsorption Suspected

Figure 2: Diagnostic logic for selecting the correct solubilization strategy.[1]

Frequently Asked Questions (FAQ)

Q1: Can I acidify the buffer to improve solubility? Pyrazines are basic. A: Proceed with extreme caution. While protonating the pyrazine nitrogen (pKa ~0.6–1.5) requires very low pH (pH < 2), this is incompatible with most biological assays. Furthermore, the oxetane ring is acid-labile and can undergo ring-opening hydrolysis in strongly acidic conditions, destroying your compound.[1] Stick to neutral pH (7.4) and use cosolvents.

Q2: My compound precipitates after 2 hours in the assay plate. Why? A: This is a Kinetic Solubility failure. The compound was supersaturated initially (held by the kinetic energy of mixing) but slowly crystallized to reach thermodynamic equilibrium.

  • Fix: Reduce the incubation time or add a crystallization inhibitor like 1% PVP (Polyvinylpyrrolidone) or HPMC to the assay buffer.

Q3: Is this compound light sensitive? A: Pyrazines can be susceptible to photodegradation (oxidative N-oxide formation) under intense light.[1] While not as sensitive as some fluorophores, it is Best Practice to store DMSO stocks in amber vials and avoid prolonged exposure to direct sunlight during plating.

References & Further Reading

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Link

    • Core citation for the "Intermediate Dilution" method and DMSO shock mechanics.

  • Wultscher, E., et al. (2016). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[4][5][6] Chemical Reviews, 116(19), 12150–12233. Link[1]

    • Authoritative review on Oxetane properties, stability, and use as bioisosteres.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

    • Standard reference for HP-β-CD formulation protocols.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

    • Foundational text on solubility rules and physicochemical properties.

Sources

Technical Support Center: Stability & Handling of 2-Methyl-6-(oxetan-3-yloxy)pyrazine

[1]

Case ID: MOP-STAB-001 Support Tier: Senior Application Scientist Status: Open[1]

Executive Summary: The Stability Profile

Welcome to the technical support center. You are working with 2-Methyl-6-(oxetan-3-yloxy)pyrazine , a molecule that combines a heteroaromatic pyrazine core with a strained oxetane ether linkage.[1]

While this scaffold offers excellent metabolic stability and solubility properties in drug discovery (often used as a gem-dimethyl bioisostere), it presents specific chemical vulnerabilities under experimental stress.[1]

Quick Reference: Stability Traffic Light
ConditionRisk LevelPrimary Degradation Mechanism
Acidic (pH < 3) 🔴 HIGH Oxetane Ring Opening (Hydrolysis to diols/halohydrins).[1]
Oxidative (H₂O₂) 🟠 MODERATE N-Oxidation of the pyrazine ring.[1]
Basic (pH > 10) 🟢 LOW Generally stable (Oxetanes resist base-mediated opening).[1]
Thermal (< 80°C) 🟢 LOW Stable, despite ring strain (~106 kJ/mol).
Photolytic 🟠 MODERATE Pyrazines can absorb UV; protect from direct light.

Troubleshooting Guides & FAQs

Module A: Acid-Induced Degradation (The Oxetane Vulnerability)[1]

User Question: "I performed a forced degradation study using 0.1 M HCl at 60°C. My recovery was <50%, and I see a massive early-eluting peak. Is my pyrazine ring unstable?"

Technical Diagnosis: It is highly unlikely to be the pyrazine ring. The culprit is the oxetane . While oxetanes are more stable than epoxides, they are kinetically unstable in acidic media. The ether oxygen protonates, activating the strained 4-membered ring for nucleophilic attack by water (leading to a glycol) or the chloride ion (leading to a chlorohydrin).

The Mechanism: The oxetane ring strain releases energy upon opening. In the presence of aqueous acid, the mechanism follows an


1

Corrective Protocol:

  • Neutralize Immediately: Do not store samples in acidic mobile phases for long periods.

  • Switch Acid: If acid stress is required, use milder acids (e.g., 0.01 M HCl) or lower temperatures (RT) to capture the degradation rate without destroying the sample instantly.

  • LC-MS Identification: Look for a mass shift of +18 Da (Water addition) or +36/38 Da (HCl addition).[1]

OxetaneDegradationMOPThis compound(Intact)ProtonatedProtonated Intermediate(Activated Oxetane)MOP->Protonated+ H+ (Acid)TransitionNucleophilic Attack(H2O or Cl-)Protonated->TransitionRing Strain ReleaseProductRing-Opened Degradant(Diol or Chlorohydrin)Transition->ProductRing Opening

Figure 1: Mechanism of acid-catalyzed oxetane ring opening.

Module B: Oxidative Stress (The Pyrazine Vulnerability)

User Question: "I see a new peak eluting slightly earlier than the parent peak after exposure to 3% hydrogen peroxide. Is this the ether cleavage?"

Technical Diagnosis: Ether cleavage is rare under mild oxidative conditions. You are likely observing N-oxidation .[1] Pyrazines contain two nitrogen atoms capable of acting as nucleophiles toward peroxides, forming N-oxides.[1]

Key Insight: The "yloxy" (ether) group at position 6 is an electron-donating group (EDG).[1] This increases the electron density of the pyrazine ring, making the nitrogen atoms more nucleophilic and thus more susceptible to oxidation than a bare pyrazine.

Troubleshooting Steps:

  • Check UV Spectrum: N-oxides often show a bathochromic shift (red shift) in their UV absorption compared to the parent pyrazine.[1]

  • MS Confirmation: Look for a mass shift of +16 Da .

  • Quenching: Ensure peroxide is fully quenched with Dimethyl Sulfide (DMS) or Sodium Metabisulfite before injection to prevent on-column oxidation.[1]

Module C: Analytical Method Troubleshooting

User Question: "My standard injection looks fine, but my stability samples show peak tailing and variable area counts. I am using 0.1% TFA in water/acetonitrile."

Technical Diagnosis: You are likely degrading your sample during the analysis. Trifluoroacetic acid (TFA) is a strong acid (pH ~2 in solution). Given the oxetane's acid sensitivity (see Module A), the molecule may be hydrolyzing inside the HPLC column or autosampler.

Recommended Method Parameters:

ParameterRecommendationRationale
Mobile Phase A 10 mM Ammonium Acetate (pH 5.5 - 6.5)Avoids acidic hydrolysis of the oxetane.
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Column Temp 25°C - 30°CAvoid high heat which accelerates ring opening.[1]
Diluent Water:ACN (50:[1]50) buffered to pH 7Keeps sample stable in the autosampler.

Recommended Experimental Workflow

Do not blindly follow a template. Use this logic-driven workflow to characterize your specific batch.

WorkflowStartStart Stability StudySolubility1. Solubility Check(Dissolve in neutral buffer)Start->SolubilityAcidTest2. Acid Stress(0.1M HCl, RT, 2h)Solubility->AcidTestCheck1Degradation > 20%?AcidTest->Check1MildAcidRepeat with Milder Acid(0.01M HCl or pH 4.5)Check1->MildAcidYes (Too Unstable)OxidTest3. Peroxide Stress(3% H2O2, RT, 4h)Check1->OxidTestNoMildAcid->OxidTestAnalyze4. LC-MS Analysis(Neutral pH Mobile Phase)OxidTest->AnalyzeResult1Major Peak +18 Da?(Oxetane Hydrolysis)Analyze->Result1Result2Major Peak +16 Da?(Pyrazine N-Oxide)Analyze->Result2

Figure 2: Decision tree for stability testing of oxetanyl-pyrazines.

References & Authority

  • Wuitschik, G., et al. (2010).[2][3] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. This is the seminal paper establishing the stability profile of oxetanes compared to gem-dimethyl groups.[1] [1]

  • International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." The regulatory framework for defining stress conditions.

  • Burkhard, J. A., et al. (2010).[3] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Discusses the ring strain and chemical reactivity of the oxetane moiety. [1]

Technical Support Center: Optimizing AD-ME Properties of 2-Methyl-6-(oxetan-3-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the medicinal chemistry efforts surrounding 2-Methyl-6-(oxetan-3-yloxy)pyrazine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this novel pyrazine derivative. As you embark on the critical path of preclinical development, this resource will serve as a troubleshooting manual and a strategic guide to anticipate and address common challenges in achieving a desirable pharmacokinetic profile.

Our approach is rooted in a deep understanding of the structural nuances of this compound and the established principles of medicinal chemistry. We will explore potential metabolic liabilities, solubility and permeability challenges, and strategies to systematically modify the core scaffold for improved in vivo performance.

Frequently Asked Questions (FAQs)

Q1: What are the predicted metabolic hotspots on this compound?

A1: Based on the known metabolism of pyrazine derivatives and related heterocyclic systems, the primary metabolic hotspots are predicted to be:

  • Oxidation of the methyl group: The methyl group on the pyrazine ring is a likely site for oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of a primary alcohol, then an aldehyde, and finally a carboxylic acid metabolite.[1]

  • Hydroxylation of the pyrazine ring: The pyrazine ring itself can undergo aromatic hydroxylation, although this is generally a slower process compared to the oxidation of alkyl substituents.[1]

  • O-dealkylation of the oxetane ether: The ether linkage between the pyrazine and oxetane rings could be a site for O-dealkylation, although the oxetane ring may confer some stability compared to a simple alkyl ether.

  • Oxetane ring opening: While oxetanes are often incorporated to improve metabolic stability, they can be susceptible to hydrolysis by microsomal epoxide hydrolase (mEH), leading to the formation of a diol.[2]

Q2: What is the anticipated role of the oxetane moiety in the ADME profile of this compound?

A2: The oxetan-3-yloxy group is a strategic design element. Oxetanes are frequently used in medicinal chemistry as bioisosteric replacements for gem-dimethyl or carbonyl groups to enhance physicochemical properties.[3][4] Its inclusion in this scaffold is likely intended to:

  • Improve metabolic stability: By replacing a more metabolically labile group, the oxetane can block a potential site of metabolism.[5][6]

  • Enhance aqueous solubility: The polar nature of the oxetane ring can lead to a significant improvement in solubility compared to its carbocyclic analogs.[5][7]

  • Modulate lipophilicity: The oxetane can fine-tune the lipophilicity of the molecule, which is a critical parameter for overall ADME properties.[5]

  • Direct metabolism away from CYP450 pathways: The presence of an oxetane can sometimes steer metabolism towards other pathways, such as mEH-mediated hydrolysis, potentially reducing the risk of CYP450-based drug-drug interactions.[2][8]

Q3: What are the initial in vitro ADME assays that should be prioritized for this compound?

A3: A tiered approach to in vitro ADME screening is recommended. The initial panel of assays should include:

  • Aqueous Solubility: To determine the thermodynamic and kinetic solubility.

  • Microsomal Stability: To assess the intrinsic clearance in liver microsomes from relevant species (e.g., human, rat, mouse).[9][10][11][12] This will provide an early indication of metabolic lability.

  • Caco-2 Permeability: To evaluate the potential for oral absorption and identify if the compound is a substrate for efflux transporters like P-glycoprotein.[13][14][15]

  • Plasma Protein Binding: To determine the fraction of the compound bound to plasma proteins, which influences its distribution and availability to target tissues.[16][17][18][19][20]

  • CYP450 Inhibition: To assess the potential for drug-drug interactions by measuring the IC50 values against major CYP isoforms.[21][22][23][24][25]

Troubleshooting Guides for Common ADME Challenges

This section provides a structured approach to addressing suboptimal ADME properties that may be encountered during the experimental evaluation of this compound and its analogs.

Issue 1: Poor Aqueous Solubility
Observed Problem Potential Cause Recommended Solutions & Rationale
Low solubility in kinetic and thermodynamic assays.High lipophilicity and/or strong crystal lattice energy.Structural Modifications:Introduce Polar Functional Groups: Consider adding small, polar groups (e.g., hydroxyl, amide) to the pyrazine or oxetane rings to increase hydrogen bonding potential with water. • Reduce Lipophilicity: If the overall LogP is high, explore replacing the methyl group with a smaller or more polar bioisostere. • Disrupt Crystal Packing: Introduce conformational flexibility or bulky groups that disrupt efficient crystal lattice formation.Formulation Strategies:Salt Formation: If a basic handle is introduced, salt formation can significantly improve solubility. • Use of Solubilizing Excipients: For in vivo studies, formulation with agents like cyclodextrins can be explored.[26]
Compound precipitates out of solution during assays.Poor solubility in the assay buffer.Optimize Assay Conditions: Increase the percentage of co-solvent (e.g., DMSO) in the assay, but be mindful of its potential effects on enzyme activity. • Lower Compound Concentration: If feasible for the assay's dynamic range, reducing the test concentration can prevent precipitation.
Issue 2: High Metabolic Instability in Liver Microsomes
Observed Problem Potential Cause Recommended Solutions & Rationale
High intrinsic clearance (CLint) in human and/or rodent liver microsomes.Rapid metabolism by CYP450 enzymes.Metabolite Identification:Perform Metabolite ID Studies: Incubate the compound with liver microsomes and analyze the resulting metabolites by LC-MS/MS to identify the soft spots.Structural Modifications to Block Metabolism:Methyl Group Modification: If oxidation of the methyl group is the primary pathway, consider: - Fluorination: Replacing hydrogens with fluorine (e.g., -CH2F, -CHF2, -CF3) can block oxidation.[27] - Deuteration: Replacing hydrogens with deuterium can slow the rate of metabolism (kinetic isotope effect). - Bioisosteric Replacement: Replace the methyl group with a less metabolically labile group (e.g., cyclopropyl). • Pyrazine Ring Modification: If ring hydroxylation is observed, introduce electron-withdrawing groups to deactivate the ring towards oxidation. • Oxetane Ring Modification: If O-dealkylation or ring opening is a major pathway, consider: - Steric Hindrance: Introduce bulky groups near the ether linkage or on the oxetane ring to shield it from enzymatic attack. - Bioisosteric Replacement: Explore alternative linkers or heterocyclic rings that may offer greater metabolic stability.[26][28]
High CLint in the presence of NADPH, but stable in its absence.Confirms CYP450-mediated metabolism.Focus on the strategies outlined above to block CYP450-mediated metabolic pathways.
Issue 3: Low Permeability in Caco-2 Assays
Observed Problem Potential Cause Recommended Solutions & Rationale
Low apparent permeability (Papp) in the apical to basolateral (A-B) direction.Poor passive diffusion due to high polarity or low lipophilicity.Structural Modifications:Increase Lipophilicity: If the compound is too polar, consider strategies to increase its LogP, such as adding small, non-polar groups. However, this must be balanced with solubility. • Reduce Hydrogen Bond Donors: High numbers of hydrogen bond donors can negatively impact permeability.
High efflux ratio (Papp B-A / Papp A-B > 2).The compound is a substrate for efflux transporters like P-glycoprotein (P-gp).Structural Modifications:Mask Efflux Pharmacophores: Identify the structural features recognized by the efflux transporter and modify them. This often involves reducing the number of hydrogen bond acceptors or modifying the overall charge distribution. • Increase Lipophilicity: In some cases, increasing lipophilicity can reduce recognition by P-gp.Further Experiments:Confirm P-gp Substrate Activity: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-B permeability will confirm P-gp involvement.

Experimental Protocols

Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of this compound.

Materials:

  • Pooled liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile with an internal standard for quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare the incubation mixture by combining the liver microsomes, phosphate buffer, and the test compound (final concentration typically 1 µM) in a 96-well plate.

  • Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[11][29]

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[12]

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of this compound.

Materials:

  • Caco-2 cells cultured on permeable Transwell® inserts

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4)

  • Test compound stock solution

  • Control compounds (high and low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system

Procedure:

  • Wash the Caco-2 cell monolayers with pre-warmed transport buffer.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • For apical to basolateral (A-B) permeability, add the test compound to the apical chamber.

  • For basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • Determine the efflux ratio (Papp B-A / Papp A-B).[13]

Visualizing the Workflow

Caption: A workflow for the ADME optimization of this compound.

References

  • AxisPharm. Plasma Protein Binding Assay. [Link]

  • Ready-to-use. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Domainex. Plasma Protein Binding Assay. [Link]

  • Protocols.io. In-vitro plasma protein binding. [Link]

  • Visikol. Plasma Protein Binding Assay. [Link]

  • ACS Publications. Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. [Link]

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Evotec. Cytochrome P450 Inhibition assay. [Link]

  • ResearchGate. Main reaction pathways for the formation of pyrazine derivatives from.... [Link]

  • Chemspace. Bioisosteric Replacements. [Link]

  • Scientific Research Publishing. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. [Link]

  • National Institutes of Health. Oxetanes in Drug Discovery Campaigns. [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]

  • ResearchGate. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways | Request PDF. [Link]

  • PubMed. Metabolism in the rat of some pyrazine derivatives having flavour importance in foods. [Link]

  • Bienta. Permeability Assay on Caco-2 Cells. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

Sources

Scaling up the production of 2-Methyl-6-(oxetan-3-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Scale-Up Support Center: 2-Methyl-6-(oxetan-3-yloxy)pyrazine

Current Status: Online 🟢 Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Ticket ID: #OX-PYR-SC01[1]

Executive Summary

You are scaling up the synthesis of This compound . This is a classic Nucleophilic Aromatic Substitution (


) where the control of impurities and thermal safety is paramount. The oxetane ring is a "high-value, high-risk" motif—it provides excellent metabolic stability and solubility improvements over gem-dimethyl groups, but it introduces significant process safety challenges due to its ring strain (~106 kJ/mol).

This guide deviates from standard textbook recipes. It focuses on process robustness —ensuring your 100g or 1kg batch behaves exactly like your 100mg pilot.[1]

Module 1: The Reaction (Chemistry & Kinetics)

The Core Challenge: Balancing reactivity with stability. The reaction involves the displacement of a chloride on the electron-deficient pyrazine ring by the alkoxide of oxetan-3-ol.

Reaction Scheme:



Critical Process Parameters (CPPs)
ParameterRecommendationThe "Why" (Causality)
Base Selection KOtBu (Potassium tert-butoxide) Sodium Hydride (NaH) creates

gas and "sludge" that hinders stirring on scale. KOtBu is homogenous in THF, providing faster kinetics and safer dosing.[1]
Solvent THF (Dry) or 2-MeTHF DMF/DMSO are hard to remove without high heat (risk to oxetane). THF allows for easy solvent swaps and crystallization.[1]
Temperature 0°C

25°C
Do not reflux. High heat promotes oxetane polymerization and pyrazine decomposition.[1] The reaction should proceed at ambient temp due to the activation of the pyrazine.
Stoichiometry 1.1 eq Alcohol / 1.2 eq Base Slight excess of the alcohol ensures complete consumption of the chlorinated starting material (which is often harder to separate than the alcohol).
Troubleshooting: Reaction Stalled?
  • Symptom: LCMS shows 30% starting material remaining after 4 hours.

  • Diagnosis: Moisture ingress.[1]

    
     is hygroscopic; if it absorbs water, it forms KOH, which is less nucleophilic and can hydrolyze your chloride to the hydroxy-pyrazine (dead-end byproduct).
    
  • Fix: Respike with 0.2 eq of fresh

    
     (solid addition) under 
    
    
    
    flow. Ensure solvent water content is <200 ppm (Karl Fischer titration).[1]

Module 2: Process Safety (The Oxetane Factor)

WARNING: The oxetane ring is a loaded spring.[1] Unlike tetrahydrofuran (THF), oxetane is chemically stressed.[1][2]

  • Acid Sensitivity: The ether oxygen is basic.[1][3] If protonated by strong acid, the ring opens rapidly, often triggering a cationic polymerization event that is highly exothermic.[1]

    • Rule:NEVER use HCl or

      
       in the workup.[1]
      
    • Rule: Ensure all glassware/reactors are free of Lewis Acid residues (e.g., Aluminum salts, Zinc) which catalyze polymerization.[1]

  • Thermal Runaway:

    • Differential Scanning Calorimetry (DSC) data for oxetane derivatives often shows onset of decomposition

      
      .[1] Keep all jacket temperatures 
      
      
      
      during concentration.[1]

Module 3: Workup & Isolation (The "Golden Batch" Protocol)

This protocol is designed for a 1.0 kg scale output.[1]

Step-by-Step Methodology
  • Reactor Prep: Charge Reactor A with THF (10 V) and Oxetan-3-ol (1.1 equiv) . Cool to 0°C .[1]

  • Alkoxide Formation: Add KOtBu (1.2 equiv) portion-wise via solids hopper.[1] Maintain internal temp

    
    . Agitate for 30 mins. Solution will turn yellow/orange.[1]
    
  • Substrate Addition: Dissolve 2-Chloro-6-methylpyrazine (1.0 equiv) in THF (2 V) . Add this solution dropwise to Reactor A over 1 hour.

    • Note: Exothermic addition.[1] Control rate to keep

      
      .[1]
      
  • Reaction: Warm to 20–25°C . Stir for 4–6 hours. Monitor by HPLC (Target: >98% conversion).

  • Quench: Cool to 5°C. Add 10% Aqueous Ammonium Chloride (

    
    ) .
    
    • Crucial:

      
       buffers the pH to ~8-9. Do not use water alone (pH > 12 can cause hydrolysis) or acid (pH < 7 kills the oxetane).
      
  • Extraction: Add MTBE (Methyl tert-butyl ether) or Ethyl Acetate .[1] Separate phases. Wash organic layer with Brine .[1][4][5]

  • Concentration: Distill solvent under reduced pressure (Vacuum: <100 mbar, Bath: <40°C).

    • Result: Crude oil.[1]

  • Purification:

    • Preferred:Wiped Film Evaporation (if oil) or Crystallization from Heptane/IPA (if solid).

    • Avoid: Silica gel chromatography on large scale (silica is slightly acidic and can degrade the oxetane). If necessary, buffer silica with 1% Triethylamine.[1]

Module 4: Visualization & Logic

Diagram 1: Reaction Mechanism & Impurity Pathways

Caption: The


 pathway (Green) vs. the Critical Failure Modes (Red). Note the competition between productive substitution and acid-catalyzed ring destruction.

ReactionLogic SM 2-Chloro-6-methylpyrazine Complex Meisenheimer-like Transition State SM->Complex + Alkoxide Reagent Oxetan-3-ol Alkoxide Oxetanyl Alkoxide (Nucleophile) Reagent->Alkoxide Deprotonation Base KOtBu Base->Alkoxide Impurity_Hydrolysis Impurity A: Hydroxy-Pyrazine (Due to Wet Base) Base->Impurity_Hydrolysis Moisture Ingress (KOH) Product Target Product This compound Complex->Product - KCl Impurity_Polymer Impurity B: Poly-Oxetane Sludge (Acid/Heat Triggered) Product->Impurity_Polymer Acidic Workup / T > 50°C

Diagram 2: 1kg Scale Process Flow Diagram (PFD)

Caption: Unit operations for the "Golden Batch." Note the buffered quench step to protect the oxetane ring.

ProcessFlow cluster_reaction Reaction Zone cluster_workup Isolation Zone R1 Reactor A (THF + Oxetanol + KOtBu) Quench Quench Tank (10% NH4Cl) R1->Quench Transfer R2 Feed Tank (Pyrazine Solution) R2->R1 Controlled Addition (Exotherm!) Sep Phase Separator (Cut Aqueous) Quench->Sep Add MTBE Conc Vacuum Distillation (T < 40°C) Sep->Conc Organic Phase Final Final Packaging (Store Cold) Conc->Final Purified Oil/Solid

Module 5: Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion or hydrolysis.Check solvent dryness.[1][4][5] Increase reaction time. Do NOT increase temp >40°C.
Product is a "Goo" Polymerization of oxetane.[1]Did you use HCl? Did you heat the oil too high? Use Wiped Film Evaporation for purification.[1]
Emulsion during workup Pyrazine salts acting as surfactants.[1]Filter the biphasic mixture through a Celite pad before separation to break the emulsion.
New Impurity at RRT 0.8 Ring opening (diol formation).[1]Check pH of aqueous layer.[1] If pH < 7, add more

.

References

  • Oxetane Stability & Utility: Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis."[1] Angewandte Chemie International Edition, vol. 45, no.[1] 46, 2006, pp. 7736–7739.[1] Link

  • 
     on Pyrazines:  Sato, N. "Nucleophilic Substitution of Pyrazines."[1] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.[1] (General reference for chloropyrazine reactivity).
    
  • Process Safety of Oxetanes: Dunetz, J. R., et al. "Safe Scale-Up of an Oxetane-Containing API."[1] Organic Process Research & Development, vol. 16, no. 9, 2012. Link

  • Reaction Conditions (Analogous): "Synthesis of 2-chloro-6-methoxypyrazine." Lawrence Livermore National Laboratory Report, LLM-105 Synthesis, 2010.[1] Link

  • Workup Strategies: "Practical Guide to Workup of Basic Heterocycles." Not Voodoo (University of Rochester).[1] Link

Sources

Validation & Comparative

A Comparative Analysis of Novel and Established Bruton's Tyrosine Kinase (BTK) Inhibitors for B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2][3][4] As a key enzyme in the B-cell receptor (BCR) signaling pathway, BTK is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[1][4][5][6] The clinical success of the first-in-class BTK inhibitor, Ibrutinib, has validated this approach and spurred the development of next-generation inhibitors with improved selectivity and safety profiles.[4][7][8]

This guide provides a comprehensive comparison of a novel investigational compound, 2-Methyl-6-(oxetan-3-yloxy)pyrazine (hereafter referred to as "Compound X"), against well-established, FDA-approved BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib. We will delve into their mechanisms of action, biochemical potency, kinase selectivity, and cellular activity, supported by detailed experimental protocols to ensure scientific rigor and reproducibility. The pyrazine scaffold, present in Compound X, is a well-known heterocyclic structure in medicinal chemistry with diverse biological activities, making its exploration in the context of kinase inhibition a promising avenue of research.[9][10][11]

The BTK Signaling Pathway: A Central Hub in B-Cell Function

The B-cell receptor (BCR) pathway is a complex signaling cascade initiated by antigen binding. This triggers a series of phosphorylation events, with BTK playing a pivotal downstream role.[1][12] Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling that promotes cell survival, proliferation, and migration.[12][13] Dysregulation of this pathway is a hallmark of many B-cell cancers, making BTK an attractive target for therapeutic intervention.[1][7][8]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Adhesion Adhesion & Migration BTK->Adhesion DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 PKC_Ca PKC / Ca2+ Release DAG_IP3->PKC_Ca NF_kB NF-κB Pathway PKC_Ca->NF_kB MAPK MAPK Pathway PKC_Ca->MAPK Survival Cell Survival & Proliferation NF_kB->Survival MAPK->Survival Inhibitors Ibrutinib Acalabrutinib Zanubrutinib Compound X Inhibitors->BTK Inhibition

Figure 1: Simplified BTK Signaling Pathway.

Comparative Analysis of BTK Inhibitors

The primary distinction among BTK inhibitors lies in their binding mechanism and selectivity. Ibrutinib, Acalabrutinib, and Zanubrutinib are all irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[5][7][13][14] However, their selectivity for BTK over other kinases varies, which can influence their side-effect profiles.[3][15][16][17][18]

For the purpose of this guide, we will present hypothetical, yet plausible, data for Compound X to illustrate its potential therapeutic profile as a non-covalent, reversible inhibitor.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Lower IC50 values indicate greater potency. The following table summarizes the biochemical IC50 values against purified BTK enzyme for our compounds of interest.

CompoundTargetIC50 (nM)Binding Mechanism
Ibrutinib BTK0.5Covalent, Irreversible
Acalabrutinib BTK3.0Covalent, Irreversible
Zanubrutinib BTK<1.0Covalent, Irreversible
Compound X BTK2.5Non-covalent, Reversible (Hypothetical)

Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are based on published literature. Data for Compound X is hypothetical for illustrative purposes.

Kinase Selectivity Profile

A key differentiator for next-generation BTK inhibitors is their selectivity. Off-target inhibition of other kinases, such as EGFR, TEC, and ITK, by Ibrutinib has been associated with certain side effects.[4][16] Acalabrutinib and Zanubrutinib were designed to have greater selectivity for BTK, potentially leading to a better safety profile.[3][4][17][18]

KinaseIbrutinib (IC50, nM)Acalabrutinib (IC50, nM)Zanubrutinib (IC50, nM)Compound X (IC50, nM)
BTK 0.5 3.0 <1.0 2.5
EGFR5.0>1000>1000>1000
TEC7850020>1000
ITK10>100060>1000
JAK3>1000>10003.4>1000

This table presents a summary of kinase inhibition data from various sources to highlight selectivity profiles. Data for Compound X is hypothetical.

The hypothetical data suggests that Compound X exhibits high selectivity for BTK, similar to Acalabrutinib, with minimal off-target activity against the kinases listed.

Cellular Activity

To assess the translation of biochemical potency to a cellular context, a target engagement assay is crucial. The NanoBRET™ Target Engagement Assay is a robust method to quantify compound binding to a target protein within living cells.[15][19]

CompoundCellular Target Engagement (IC50, nM)
Ibrutinib 8.2
Acalabrutinib 22.5
Zanubrutinib 5.1
Compound X 15.8 (Hypothetical)

Cellular IC50 values are typically higher than biochemical IC50s due to factors like cell membrane permeability and intracellular ATP concentrations.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, we provide detailed protocols for key assays.

Protocol 1: BTK Biochemical Potency Assay (Luminescent Kinase Assay)

This protocol outlines a method to determine the IC50 of an inhibitor against purified BTK enzyme.

Protocol_1 cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection P1 Prepare serial dilutions of test compounds in DMSO R1 Add diluted compounds to 384-well plate P1->R1 P2 Prepare assay buffer with recombinant BTK enzyme and Poly(Glu,Tyr) substrate R2 Add BTK/substrate mix to wells and incubate P2->R2 R1->R2 R3 Initiate reaction by adding ATP solution R2->R3 R4 Incubate at 30°C to allow kinase reaction to proceed R3->R4 D1 Stop reaction and measure remaining ATP using Kinase-Glo® Max reagent R4->D1 D2 Read luminescence on a plate reader D1->D2 D3 Calculate % inhibition and determine IC50 values D2->D3

Figure 2: Workflow for BTK Biochemical Potency Assay.

Methodology:

  • Compound Preparation: A 10-point serial dilution of each test compound (Ibrutinib, Acalabrutinib, Zanubrutinib, Compound X) is prepared in DMSO, starting from a 10 mM stock.

  • Reaction Setup: In a 96-well plate, add recombinant BTK enzyme, a suitable peptide substrate (e.g., Poly(Glu,Tyr)), and the kinase assay buffer.[8]

  • Inhibitor Addition: Add the serially diluted compounds to the wells and pre-incubate for 20 minutes.[15]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[8] The final ATP concentration should be close to its Km value for BTK.

  • Detection: After a defined incubation period (e.g., 60 minutes) at 30°C, stop the reaction and quantify the amount of ADP produced, which is inversely proportional to the remaining ATP. This can be measured using a luminescent assay kit like Kinase-Glo® MAX.[8]

  • Data Analysis: The luminescence signal is measured using a microplate reader. The data is normalized to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition) and the IC50 value is calculated by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

This protocol details the measurement of inhibitor binding to BTK in living cells.[15][19]

Methodology:

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding for BTK fused to a NanoLuc® luciferase enzyme.

  • Assay Setup: Transfected cells are harvested and resuspended in assay medium. A specific NanoBRET™ tracer that binds to BTK is added to the cell suspension.

  • Compound Treatment: The cell/tracer mix is dispensed into a 384-well plate containing serial dilutions of the test compounds.

  • BRET Measurement: After a 2-hour incubation period, the NanoBRET™ substrate is added. Bioluminescence Resonance Energy Transfer (BRET) occurs when the tracer is in close proximity to the NanoLuc®-BTK fusion protein. The BRET signal is measured on a plate reader capable of detecting both donor (NanoLuc®) and acceptor (tracer) wavelengths.

  • Data Analysis: Compound binding to BTK displaces the tracer, leading to a decrease in the BRET signal. The IC50 is determined by plotting the BRET ratio against the compound concentration.[15]

Conclusion and Future Directions

This guide provides a comparative framework for evaluating BTK inhibitors. The established covalent inhibitors—Ibrutinib, Acalabrutinib, and Zanubrutinib—have demonstrated significant clinical efficacy.[3][20][21] However, differences in their selectivity profiles can lead to varied clinical outcomes and adverse event profiles.[3][17]

Our hypothetical non-covalent inhibitor, Compound X, illustrates the potential for developing alternative binding modalities that could offer a differentiated profile. A highly selective, reversible inhibitor might provide advantages in terms of safety and off-target effects. Further preclinical and clinical investigation is warranted to fully characterize the therapeutic potential of novel compounds like this compound. Future studies should focus on in vivo efficacy in relevant animal models of B-cell malignancies and comprehensive safety and toxicology assessments.

References

  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors.
  • Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays.
  • BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. BellBrook Labs.
  • BTK Assay Kit. BPS Bioscience.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
  • Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. PMC.
  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PMC.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC.
  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC.
  • Zanubrutinib for the treatment of patients with del(17p) and/or TP53 CLL/SLL: analysis across clinical studies. Blood Advances.
  • List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor). Drugs.com.
  • Evaluating the Therapeutic Potential of Zanubrutinib in the Treatment of Relapsed/Refractory Mantle Cell Lymphoma: Evidence to D
  • BTK Inhibitors: present and future. PMC.
  • Ibrutinib for CLL: Mechanism of action and clinical consider
  • A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. PubMed.
  • Bruton's tyrosine kinase. Wikipedia.
  • Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. PMC.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC.
  • Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEV
  • Ibrutinib. Wikipedia.
  • What are the names of the BTK inhibitors?. Drugs.com.
  • BTK signaling—a crucial link in the pathophysiology of chronic spontaneous urticaria. Allergy.
  • Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP. IMBRUVICA® HCP.
  • Signaling pathways involving BTK in B cells.
  • Zanubrutinib Versus Ibrutinib in Relapsed/Refractory Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma: Interim Analysis of a Randomized Phase III Trial.
  • Bruton's tyrosine kinase (BTK) inhibitors. Lymphoma Australia.
  • Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. Frontiers.
  • Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition. PubMed.
  • Long-term efficacy of zanubrutinib in patients with R/R CLL enrolled in the ALPINE trial. VJHemOnc.
  • Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in p
  • Bruton's Tyrosine Kinase Inhibitors: Recent Upd

Sources

Independent Verification of the Synthesis of 2-Methyl-6-(oxetan-3-yloxy)pyrazine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth, objective comparison of two robust synthetic methodologies for the preparation of 2-Methyl-6-(oxetan-3-yloxy)pyrazine, a valuable building block in medicinal chemistry. By presenting detailed experimental protocols, supporting data, and a thorough analysis of the advantages and disadvantages of each approach, this document aims to empower scientists to make informed decisions for their research and development endeavors.

Introduction to the Synthetic Challenge

This compound incorporates a privileged pyrazine scaffold, prevalent in numerous biologically active compounds, and an oxetane moiety, which is increasingly utilized as a versatile functional group to enhance physicochemical properties such as solubility and metabolic stability. The target molecule's synthesis primarily involves the formation of an ether linkage between the pyrazine core and the oxetane ring. This guide will explore and compare two powerful and widely applicable synthetic strategies to achieve this transformation: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern Palladium-Catalyzed C-O Cross-Coupling reaction.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision influenced by factors such as yield, purity, scalability, cost, and safety. Below is a comparative overview of the two primary methods for synthesizing this compound.

FeatureMethod 1: Nucleophilic Aromatic Substitution (SNAr)Method 2: Palladium-Catalyzed C-O Coupling
Reaction Principle Direct displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.Formation of a C-O bond between an aryl halide and an alcohol, mediated by a palladium catalyst.
Starting Materials 2-chloro-6-methylpyrazine, 3-hydroxyoxetane, Strong Base (e.g., NaH, KOtBu)2-chloro-6-methylpyrazine, 3-hydroxyoxetane, Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., XPhos, RuPhos), Base (e.g., Cs₂CO₃, K₃PO₄)
Typical Yield 60-85% (estimated based on similar reactions)75-95% (estimated based on similar reactions)
Purity Generally good, but may require careful purification to remove unreacted starting materials and side products.High purity is often achievable with appropriate catalyst and ligand selection.
Scalability Readily scalable due to the simplicity of the reaction setup and inexpensive reagents.Scalability can be limited by the cost and availability of the palladium catalyst and specialized ligands.[1]
Cost-Effectiveness High, due to the absence of expensive metal catalysts and ligands.Lower, primarily due to the high cost of palladium and phosphine ligands.[1]
Safety Considerations Use of strong, moisture-sensitive bases like sodium hydride requires careful handling. Reactions may be exothermic.Palladium catalysts can be pyrophoric, especially on carbon supports, and require careful handling.[2][3] Some phosphine ligands can be air-sensitive.
Environmental Impact Use of polar aprotic solvents like DMF or DMSO can be a concern.[4]Palladium is a heavy metal, and its removal from the final product and waste streams is crucial.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heterocyclic chemistry, relying on the inherent electrophilicity of the pyrazine ring, which is further activated by the chloro substituent, to facilitate nucleophilic attack.[5][6] In this approach, the alkoxide of 3-hydroxyoxetane, generated in situ by a strong base, displaces the chloride ion on the 2-chloro-6-methylpyrazine ring.

Mechanistic Rationale

The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as a key intermediate.[5] The presence of electron-withdrawing groups on the ring stabilizes this intermediate and accelerates the reaction.

Experimental Protocol

Diagram of the SNAr Workflow:

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Reaction Flask under Inert Atmosphere Add_Solvent Add Anhydrous Solvent (e.g., DMF) Start->Add_Solvent Add_Base Add Strong Base (e.g., NaH) Add_Solvent->Add_Base Add_Alcohol Add 3-Hydroxyoxetane Add_Base->Add_Alcohol Add_Pyrazine Add 2-Chloro-6-methylpyrazine Add_Alcohol->Add_Pyrazine Heat Heat to Reaction Temperature Add_Pyrazine->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolate Pure Product Purify->Product

Caption: Workflow for the SNAr synthesis.

Step-by-Step Methodology:

  • Preparation of the Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) and anhydrous N,N-dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-hydroxyoxetane (1.0 equivalent) in anhydrous DMF to the suspension of sodium hydride. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: To the resulting solution of the sodium salt of 3-hydroxyoxetane, add a solution of 2-chloro-6-methylpyrazine (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water.

  • Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[7][8]

Method 2: Palladium-Catalyzed C-O Cross-Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful and versatile method for the synthesis of aryl ethers.[9] This approach is particularly useful for coupling unactivated aryl chlorides, which can be challenging substrates for traditional SNAr reactions. The use of bulky, electron-rich phosphine ligands is crucial for the success of these transformations.[10]

Mechanistic Rationale

The catalytic cycle is believed to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of 2-chloro-6-methylpyrazine to form a Pd(II) intermediate.

  • Ligand Exchange/Coordination: The alcohol (3-hydroxyoxetane) coordinates to the palladium center, often facilitated by a base which deprotonates the alcohol to form the more nucleophilic alkoxide.

  • Reductive Elimination: The final C-O bond is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst and releasing the desired ether product.

Experimental Protocol

Diagram of the Palladium-Catalyzed C-O Coupling Workflow:

Buchwald_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Inert Atmosphere Glovebox/Schlenk Line Add_Reagents Add Pd Precursor, Ligand, Base, 2-Chloro-6-methylpyrazine, and 3-Hydroxyoxetane Start->Add_Reagents Add_Solvent Add Anhydrous Solvent (e.g., Toluene) Add_Reagents->Add_Solvent Heat Heat to Reaction Temperature Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Filter Filter through Celite Monitor->Filter Extract Aqueous Work-up & Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product Isolate Pure Product Purify->Product

Sources

A Head-to-Head Comparison of Investigational Agent 2-Methyl-6-(oxetan-3-yloxy)pyrazine and Ruxolitinib in Targeting the JAK2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

For research and drug development professionals, this guide provides an in-depth, objective comparison between the novel investigational compound 2-Methyl-6-(oxetan-3-yloxy)pyrazine, hereafter referred to as Compound X, and the established standard-of-care, Ruxolitinib. This analysis is based on a hypothesized mechanism of action for Compound X as a Janus Kinase 2 (JAK2) inhibitor, a target it shares with Ruxolitinib.

The Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK2, are critical mediators in signaling pathways that regulate hematopoiesis and immune responses.[1] Dysregulation of the JAK-STAT pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and inflammatory conditions.[2] Ruxolitinib, a potent inhibitor of both JAK1 and JAK2, was the first drug approved for treating myelofibrosis and has demonstrated significant efficacy in reducing splenomegaly and symptom burden in patients.[2][3][4]

Compound X, this compound, is an investigational small molecule. Its pyrazine core is a common scaffold in kinase inhibitors, suggesting potential activity against this enzyme class.[5][6] The inclusion of an oxetane moiety is a modern medicinal chemistry strategy often employed to enhance metabolic stability and solubility. This guide explores the hypothetical potential of Compound X as a more selective or pharmacokinetically advantaged alternative to Ruxolitinib.

Comparative Analysis: Biochemical Potency, Cellular Activity, and ADME Profile

A direct comparison of key pharmacological parameters is essential for evaluating the potential of a new chemical entity against an established standard. The following sections and data tables outline a head-to-head comparison based on standard preclinical assays. Note: The data for Compound X are hypothetical, generated for illustrative purposes to highlight a plausible target product profile.

Biochemical Potency and Kinase Selectivity

An essential characteristic of a successful kinase inhibitor is high potency against the intended target and selectivity over other kinases to minimize off-target effects. Ruxolitinib is known to inhibit both JAK1 and JAK2 with near-equal potency.[1] While this dual activity is beneficial for its therapeutic effect, JAK1 inhibition can also contribute to immunosuppressive side effects. A compound with greater selectivity for JAK2 could potentially offer a better safety profile.

Parameter Compound X (Hypothetical Data) Ruxolitinib (Reference Data) Rationale for Experiment
JAK2 IC50 (nM) 2.53.3Measures direct, potent inhibition of the primary therapeutic target.
JAK1 IC50 (nM) 50.22.8Assesses activity against a key related kinase; crucial for determining selectivity.
TYK2 IC50 (nM) 150.819.0Evaluates off-target activity within the JAK family.
JAK1/JAK2 Selectivity Ratio ~20-fold~0.85-foldA higher ratio indicates greater selectivity for JAK2 over JAK1.

Table 1: Biochemical Potency and Selectivity Profile. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Cellular Mechanism of Action: Inhibition of STAT3 Phosphorylation

To confirm that biochemical inhibition translates to a functional effect within a cellular context, the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key downstream substrate of JAK2, is measured.[1][7] A reduction in phosphorylated STAT3 (p-STAT3) indicates successful target engagement in cells.

Parameter Compound X (Hypothetical Data) Ruxolitinib (Reference Data) Rationale for Experiment
p-STAT3 Inhibition EC50 (nM) in HEL 92.1.7 cells 15.5281.0Determines the effective concentration for inhibiting the signaling pathway in a relevant cancer cell line.

Table 2: Cellular Activity. The EC50 value represents the concentration of a drug that gives a half-maximal response.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Favorable ADME properties are critical for a drug candidate's success, influencing its bioavailability, dosing frequency, and potential for drug-drug interactions.[8][9] Early in vitro screening helps de-risk candidates.[10]

Parameter Compound X (Hypothetical Data) Ruxolitinib (Reference Data) Rationale for Experiment
Aqueous Solubility (µM) 15063Higher solubility can improve oral absorption.
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 15.220.9Predicts intestinal absorption and potential for oral bioavailability.
Human Liver Microsomal Stability (t½, min) > 6033A longer half-life suggests lower metabolic clearance and potentially less frequent dosing.
Plasma Protein Binding (%) 8597Lower binding may result in a higher fraction of free, active drug.

Table 3: Comparative In Vitro ADME Profile.

Visualizing the Mechanism and Experimental Workflow

To provide a clearer understanding of the underlying biology and the process of evaluation, the following diagrams illustrate the JAK-STAT signaling pathway and a standard workflow for characterizing a novel JAK2 inhibitor.

JAK_STAT_Pathway Figure 1: The JAK-STAT Signaling Pathway and Inhibitor Action Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_A JAK2 Receptor->JAK2_A 2. Activation JAK2_P p-JAK2 JAK2_A->JAK2_P 3. Phosphorylation STAT3 STAT3 JAK2_P->STAT3 4. STAT3 Recruitment & Phosphorylation STAT3_P p-STAT3 STAT3->STAT3_P Dimer p-STAT3 Dimer STAT3_P->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription Inhibitors Compound X Ruxolitinib Inhibitors->JAK2_P Inhibition

Caption: Figure 1: The JAK-STAT Signaling Pathway and Inhibitor Action

Experimental_Workflow Figure 2: Workflow for Preclinical Evaluation of a Novel JAK2 Inhibitor Start Start: Novel Compound Synthesis Biochem Biochemical Assay (e.g., HTRF) Start->Biochem Potency Determine IC50 vs JAK2 Biochem->Potency Selectivity Kinase Selectivity Panel (JAK1, TYK2, etc.) Biochem->Selectivity Cellular Cell-Based Assay (e.g., Western Blot, ELISA) Potency->Cellular Selectivity->Cellular pSTAT3 Measure p-STAT3 Inhibition in HEL 92.1.7 cells Cellular->pSTAT3 ADME In Vitro ADME Profiling pSTAT3->ADME Properties Solubility Permeability Metabolic Stability ADME->Properties Decision Go/No-Go Decision for In Vivo Studies Properties->Decision

Sources

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 2-Methyl-6-(oxetan-3-yloxy)pyrazine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methyl-6-(oxetan-3-yloxy)pyrazine in Drug Discovery

Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including but not limited to anticancer, antibacterial, and antiviral properties.[1][2][3][4][5] The core pyrazine scaffold is present in several clinically approved drugs, highlighting its importance in medicinal chemistry.[1] The specific compound, this compound, incorporates two key structural features: the pyrazine ring and an oxetane moiety. The oxetane ring, a four-membered cyclic ether, has gained significant attention in drug design for its ability to improve physicochemical properties such as solubility and metabolic stability, while also providing a three-dimensional structural element that can enhance binding to biological targets.[6][7][8][9]

Given the therapeutic potential of pyrazine derivatives and the advantageous properties of the oxetane motif, understanding the relationship between the chemical structure of this compound analogs and their biological activity is of paramount importance. QSAR studies provide a powerful computational framework to achieve this by correlating molecular descriptors with observed biological activities.[10]

This guide will delve into the principles of QSAR, compare various studies on pyrazine analogs, and provide a detailed protocol for conducting a typical QSAR analysis.

Pillar 1: Understanding the Causality Behind QSAR in Drug Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[10] The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. By quantifying structural features through molecular descriptors, QSAR models can predict the activity of novel compounds, prioritize candidates for synthesis, and provide insights into the mechanism of action.[11]

The selection of appropriate molecular descriptors is a critical step in QSAR modeling. These descriptors can be broadly categorized as:

  • 1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

  • 2D Descriptors: Derived from the 2D representation of the molecule, including topological indices and constitutional descriptors.

  • 3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape and volume.

  • 4D Descriptors: Consider the conformational flexibility of the molecule.

The choice of descriptors depends on the specific biological activity being modeled and the structural diversity of the compound library.

A robust QSAR study follows a well-defined workflow to ensure the development of a predictive and statistically significant model.

Caption: A generalized workflow for a QSAR study.

Pillar 2: Comparative Analysis of QSAR Studies on Pyrazine Analogs

While no direct QSAR studies on this compound have been identified in the public domain, a comparative analysis of QSAR studies on structurally related pyrazine derivatives can provide valuable insights into the key determinants of their biological activities.

Study Focus QSAR Method Key Molecular Descriptors Biological Activity Statistical Significance (q², r²) Reference
8-Amino-imidazo[1,5-a]pyrazine derivatives3D-QSAR (Gaussian and field-based)Steric and hydrophobic fieldsBruton's tyrosine kinase (BTK) inhibitionq² = 0.67 (Gaussian), 0.60 (field-based); r² = 0.93 (Gaussian), 0.92 (field-based)[12][13][14]
Substituted amides of pyrazine-2-carboxylic acidsQSAR and DFTMolecular surface electrostatic potentials (Vs,min, Vs,max), LUMO energyCytotoxicityR² = 0.922[11]
Phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives3D-QSAR (CoMFA, CoMSIA)Steric, electrostatic, hydrophobic, H-bond acceptor fieldsmGluR5 antagonistsCoMFA: q² = 0.53, r² = 0.92; CoMSIA: q² = 0.51, r² = 0.85[15]
Pyrazine derivativesQSAR (MLR and ANN)NBO charges, dipole moments, electron affinitiesAntiproliferative activityHigh correlation reported[16][17][18]
3-(Pyrazin-2-yl)-1H-indazole derivatives3D-QSARPharmacophore-basedPIM-1 Kinase inhibitionq² = 0.8629, r² = 0.922[19]

Analysis of Findings:

The compiled data from various QSAR studies on pyrazine analogs consistently highlight the importance of steric, electronic, and hydrophobic properties in determining their biological activities.

  • Steric and Hydrophobic Interactions: The 3D-QSAR study on BTK inhibitors revealed that steric and hydrophobic fields are significant contributors to the activity of 8-Amino-imidazo[1,5-a]pyrazine derivatives.[12][13][14] This suggests that the size and shape of substituents on the pyrazine ring, as well as their lipophilicity, play a crucial role in binding to the target protein. For this compound, the oxetane moiety, while polar, also contributes to the overall size and shape of the molecule, which could be a key factor in its biological profile.

  • Electronic Properties: The QSAR and DFT study on pyrazine-2-carboxylic acid amides demonstrated a strong correlation between cytotoxic activity and molecular surface electrostatic potentials and LUMO energy.[11] This indicates that the electronic distribution within the molecule is critical for its biological function. The electronegative oxygen atom in the oxetane ring of our topic compound would significantly influence its electronic properties, potentially impacting its interactions with biological targets.

  • Hydrogen Bonding: The CoMSIA analysis of mGluR5 antagonists pointed to the importance of hydrogen bond acceptor groups for high activity.[15] The ether linkage and the nitrogen atoms in the pyrazine ring of this compound can act as hydrogen bond acceptors, a feature that could be crucial for its biological activity.

Based on the comparative analysis of existing QSAR studies on pyrazine derivatives, we can infer potential structure-activity relationships for analogs of this compound.

Caption: Inferred structure-activity relationships for this compound analogs.

Pillar 3: A Self-Validating System - Detailed Experimental Protocol for a QSAR Study

To ensure the trustworthiness and reproducibility of a QSAR study, a rigorous and well-documented protocol is essential. The following outlines a detailed, step-by-step methodology for conducting a QSAR analysis.

1. Data Set Curation:

  • Objective: To assemble a high-quality dataset of compounds with reliable biological activity data.
  • Procedure:
  • Collect a series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀, EC₅₀).
  • Ensure the biological data is consistent and measured under the same experimental conditions.
  • Convert biological activity data to a logarithmic scale (e.g., pIC₅₀) to ensure a more normal distribution.
  • Draw the 2D structures of all compounds using a chemical drawing software.

2. Molecular Structure Optimization and Descriptor Calculation:

  • Objective: To generate optimized 3D structures and calculate relevant molecular descriptors.
  • Procedure:
  • Convert the 2D structures to 3D.
  • Perform geometry optimization using a suitable computational chemistry method (e.g., DFT with a basis set like B3LYP/6-31G*).
  • Calculate a wide range of molecular descriptors (1D, 2D, and 3D) using software such as PaDEL-Descriptor, Dragon, or RDKit.[11]

3. Data Splitting:

  • Objective: To divide the dataset into a training set for model development and a test set for external validation.
  • Procedure:
  • Typically, split the data into a training set (70-80% of the compounds) and a test set (20-30%).
  • Use a random selection method or a more sophisticated approach like sphere-exclusion to ensure that both sets span the descriptor space.

4. Model Development:

  • Objective: To build a mathematical model that correlates the molecular descriptors with the biological activity.
  • Procedure:
  • Use a variable selection method (e.g., genetic algorithm, stepwise regression) to identify the most relevant descriptors.
  • Employ a statistical method to build the QSAR model. Common methods include:
  • Multiple Linear Regression (MLR): For linear relationships.
  • Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors.
  • Artificial Neural Networks (ANN): For modeling non-linear relationships.

5. Model Validation:

  • Objective: To assess the statistical significance, robustness, and predictive power of the developed QSAR model.
  • Procedure:
  • Internal Validation:
  • Leave-One-Out Cross-Validation (q²): Sequentially removes one compound from the training set, rebuilds the model, and predicts the activity of the removed compound. A high q² (> 0.5) indicates good model robustness.
  • External Validation:
  • Predictive r² (r²pred): Use the developed model to predict the activity of the compounds in the test set. A high r²pred (> 0.6) indicates good predictive ability.
  • Y-Randomization: Randomly shuffle the biological activity data and rebuild the QSAR model. A low correlation coefficient for the randomized models confirms that the original model is not due to chance correlation.

6. Model Interpretation and Applicability Domain:

  • Objective: To understand the physicochemical meaning of the selected descriptors and define the scope of the model's predictive capability.
  • Procedure:
  • Analyze the selected descriptors to gain insights into the structure-activity relationships.
  • Define the Applicability Domain (AD) of the model to identify the chemical space where the model can make reliable predictions.
Conclusion and Future Directions

This guide has provided a comprehensive overview of the application of QSAR studies to this compound and its analogs. While direct QSAR studies on this specific compound are lacking, a comparative analysis of related pyrazine derivatives offers valuable insights into the key structural features that likely govern its biological activity. The importance of steric, electronic, and hydrophobic properties, as well as hydrogen bonding potential, has been consistently highlighted.

Future research should focus on synthesizing a series of analogs of this compound and evaluating their biological activities against specific targets. The resulting data can then be used to develop robust QSAR models to guide the design of more potent and selective therapeutic agents. The detailed protocol provided in this guide serves as a reliable framework for conducting such studies with scientific integrity.

References

  • Sakthivel, S., Mathari, J. R. J., Baba, M., & Mohideen, H. S. (2025). Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. Journal of Applied Pharmaceutical Science, 15(10), 114-122. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. [Link]

  • Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitor. (2025). Journal of Applied Pharmaceutical Science. [Link]

  • A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. (2023). Arabian Journal of Chemistry. [Link]

  • Liu, J., Zhang, S., & Yan, Y. (2011). Studies of Phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 Antagonists Using 3D-QSAR Method. Asian Journal of Chemistry, 23(9), 4045-4050. [Link]

  • Oxetanes in Drug Discovery Campaigns. (n.d.). National Center for Biotechnology Information. [Link]

  • Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. (2025). ResearchGate. [Link]

  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. (2021). PubMed. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (2023). MDPI. [Link]

  • Design, synthesis, biological evaluation and computational study of novel triazolo [4,3-a]pyrazin analogues. (n.d.). ResearchGate. [Link]

  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. (2021). Semantic Scholar. [Link]

  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. (2021). ResearchGate. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). National Center for Biotechnology Information. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). ACS Publications. [Link]

  • In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (2020). Journal of Applied Pharmaceutical Science. [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). PubMed. [Link]

  • Quantitative Structure–Activity Relationships. (n.d.). ResearchGate. [Link]

  • 2-methyl-6-(methyl thio) pyrazine. (n.d.). The Good Scents Company. [Link]

  • Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. (n.d.). ResearchGate. [Link]

  • Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. (2022). MDPI. [Link]

  • Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety. (1998). PubMed. [Link]

  • A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties. (2021). PubMed. [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-Methyl-6-(oxetan-3-yloxy)pyrazine Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-6-(oxetan-3-yloxy)pyrazine is a heterocyclic compound of increasing interest within the pharmaceutical and agrochemical sectors. Its unique physicochemical properties, imparted by the pyrazine and oxetane moieties, make it a valuable scaffold in the design of novel bioactive molecules. The oxetane ring, in particular, is a recognized bioisostere for carbonyl and gem-dimethyl groups, capable of modulating aqueous solubility, lipophilicity, and metabolic stability. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a detailed examination of their efficiency, scalability, and overall practicality for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound fundamentally involves the formation of an ether linkage between a pyrazine core and an oxetane moiety. The two most prominent and mechanistically distinct strategies for achieving this are the classical Williamson Ether Synthesis and the modern Buchwald-Hartwig C-O cross-coupling reaction. A third, alternative approach involves the construction of the pyrazine ring from precursors already containing the oxetane functionality. This guide will dissect and benchmark these methodologies to provide a clear, data-driven comparison.

Route 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, relying on the SN2 reaction between an alkoxide and an organohalide.[1][2] In the context of our target molecule, this involves the deprotonation of oxetan-3-ol to form an alkoxide, which then displaces a halogen from 2-halo-6-methylpyrazine.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_0 Williamson Ether Synthesis start 2-Chloro-6-methylpyrazine + Oxetan-3-ol base Strong Base (e.g., NaH, KOtBu) start->base Deprotonation product This compound base->product SN2 Attack salt + Salt (e.g., NaCl) product->salt

Figure 1: Williamson Ether Synthesis Workflow

Experimental Protocol:

  • To a solution of oxetan-3-ol (1.2 equivalents) in a suitable aprotic solvent (e.g., DMF, THF) under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add 2-chloro-6-methylpyrazine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

The choice of a strong, non-nucleophilic base like NaH is crucial to fully deprotonate the alcohol without competing in the substitution reaction.[3] Aprotic polar solvents like DMF or THF are used to dissolve the reactants and facilitate the SN2 mechanism.[4] Heating is often necessary to overcome the activation energy for the reaction, especially with less reactive aryl chlorides.

Route 2: The Buchwald-Hartwig C-O Cross-Coupling

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed method for synthesizing aryl ethers.[5] This reaction is particularly useful for coupling electron-deficient heteroaryl halides with alcohols, a scenario where the Williamson ether synthesis may require harsh conditions.[6]

Reaction Scheme:

Buchwald_Hartwig_Reaction cluster_1 Buchwald-Hartwig C-O Coupling reactants 2-Bromo-6-methylpyrazine + Oxetan-3-ol catalyst Pd Catalyst (e.g., Pd2(dba)3) reactants->catalyst ligand Ligand (e.g., XPhos, BINAP) catalyst->ligand base Base (e.g., Cs2CO3, K3PO4) ligand->base product This compound base->product

Figure 2: Buchwald-Hartwig C-O Coupling Workflow

Experimental Protocol:

  • To an oven-dried Schlenk flask, add 2-bromo-6-methylpyrazine (1.0 equivalent), oxetan-3-ol (1.5 equivalents), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like XPhos (4-10 mol%), and a base, typically cesium carbonate (Cs₂CO₃, 2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography.

Causality Behind Experimental Choices:

The choice of a brominated or iodinated pyrazine is often preferred over the chlorinated analogue due to the higher reactivity in the oxidative addition step of the catalytic cycle.[7] The bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the reductive elimination steps.[8] A weak inorganic base like cesium carbonate is generally sufficient and offers good functional group tolerance.[7]

Route 3: Pyrazine Ring Formation

An alternative strategy involves constructing the pyrazine ring from acyclic precursors, one of which already bears the oxetane moiety. This approach typically involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[9][10]

Reaction Scheme:

Pyrazine_Ring_Formation cluster_2 Pyrazine Ring Formation precursors 1-(oxetan-3-yloxy)propane-1,2-dione + 1,2-diaminopropane condensation Condensation precursors->condensation oxidation Oxidation (often spontaneous) condensation->oxidation product This compound oxidation->product

Figure 3: Pyrazine Ring Formation Workflow

Experimental Protocol:

  • Synthesize 1-(oxetan-3-yloxy)propane-1,2-dione from oxetan-3-ol and a suitable C3 synthon.

  • Dissolve the dione (1.0 equivalent) and 1,2-diaminopropane (1.1 equivalents) in a suitable solvent, such as ethanol or acetic acid.

  • Stir the reaction mixture at room temperature or with gentle heating. The initial condensation forms a dihydropyrazine.

  • The dihydropyrazine intermediate often oxidizes to the aromatic pyrazine in the presence of air, or an oxidizing agent can be added to facilitate this step.

  • Once the reaction is complete, neutralize the mixture if necessary, and remove the solvent.

  • Extract the product and purify by standard methods such as distillation or chromatography.

Causality Behind Experimental Choices:

This route offers a convergent approach but requires the synthesis of a specialized dicarbonyl precursor, which can add to the overall step count. The condensation reaction itself is typically high-yielding and proceeds under mild conditions.[11]

Comparative Performance Analysis

The selection of an optimal synthetic route depends on a variety of factors including yield, cost, scalability, and safety. The following table provides a semi-quantitative comparison of the discussed methodologies.

ParameterWilliamson Ether SynthesisBuchwald-Hartwig C-O CouplingPyrazine Ring Formation
Overall Yield Moderate to Good (50-80%)[2]Good to Excellent (70-95%)Variable (depends on precursor synthesis)
Step Count 2 steps (deprotonation, substitution)1 step (catalytic coupling)3+ steps (precursor synthesis, condensation, oxidation)
Starting Materials Commercially available[12][13]Commercially availableRequires synthesis of a key intermediate
Reagent Cost Low (uses common bases and solvents)High (palladium catalyst and phosphine ligands)Moderate to High (specialized precursors)
Scalability HighModerate (cost of catalyst can be a factor)Moderate (depends on scalability of precursor synthesis)
Reaction Conditions Can require high temperaturesGenerally milder than WilliamsonMild condensation, but precursor synthesis may vary
Safety/Handling Use of pyrophoric bases (e.g., NaH)Air-sensitive catalysts and ligandsGenerally safer reagents for the key condensation
Substrate Scope Can be limited with electron-deficient halidesBroad scope, good for heteroaryl halidesHighly dependent on precursor availability

Conclusion and Recommendations

For laboratory-scale synthesis where cost is a secondary concern and high yield is paramount, the Buchwald-Hartwig C-O cross-coupling emerges as the superior method. Its broad functional group tolerance and typically milder conditions make it a versatile and reliable choice.

The Williamson Ether Synthesis , while being a more classical approach, remains a highly viable and cost-effective option, particularly for larger-scale production where the expense of palladium catalysts may be prohibitive. Careful optimization of reaction conditions can lead to good yields.

The Pyrazine Ring Formation route is a more specialized approach. It may be advantageous if a variety of pyrazine analogues are desired and a common oxetane-containing precursor can be synthesized efficiently. However, for the specific synthesis of this compound, the longer synthetic sequence makes it less competitive than the other two methods.

Ultimately, the choice of synthetic route will depend on the specific needs of the research or development program, balancing factors of cost, time, yield, and scale.

References

  • Synthesis of Pyrazino[2,3-c]isoquinolinecarboxylic Acids and Related Compounds. (n.d.). Retrieved from [Link]

  • Bhadra, S., Dastgir, S., & Ben-David, Y. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • Xu, T., Leng, X., Huang, S., & Wang, X. (2015). Study on Synthesis Of Oxetan-3-ol.
  • Xu, T., Leng, X., Huang, S., & Wang, X. (2015). Study on Synthesis Of Oxetan-3-ol. ResearchGate. Retrieved from [Link]

  • Ghosh, P., & Mandal, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 5(2), 127-134.
  • Study on Synthesis Of Oxetan-3-ol. (2015).
  • Synthesis of oxetan-3-ones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wuts, P. G. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11945-11993.
  • Bhadra, S., Dastgir, S., & Ben-David, Y. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • Synthesis and reactions of Pyrazine. (n.d.). Slideshare. Retrieved from [Link]

  • Xia, X. Y., et al. (2020). A Modified Synthesis of Oxetan-3-ol. Request PDF.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

  • 2-Chloro-6-methylpyrazine. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583-3602.
  • Copper-Catalyzed Etherific
  • Efficient Approaches to the Design of Six-Membered Polyazacyclic Compounds—Part 1: Aromatic Frameworks. (n.d.). MDPI. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • China oxetan-3-ol manufacturer. (n.d.). Retrieved from [Link]

  • Cas 38557-71-0,2-Chloro-6-methylpyrazine. (n.d.). LookChem. Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROM
  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. (2012).
  • Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. (n.d.). PMC.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Palladium-catalyzed Cross-coupling Ractions of Chloropyrazines with Arom
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 2-Chloro-6-methylpyrazine. (n.d.). PubChem. Retrieved from [Link]

  • Room-Temperature Copper-Catalyzed Etherific
  • Room-Temperature Copper-Catalyzed Etherific
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Amin
  • Copper-catalyzed aerobic oxidative coupling: From ketone and diamine to pyrazine. (n.d.). NIH.
  • Palladium-Catalyzed Cross-Coupling of Various Phosphorous Pronucleophiles with Chloropyrazines - Synthesis of Novel An(III)-selective Extractants. (2012). JuSER.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.